4-(2-Phenylethyl)aniline
Description
The exact mass of the compound 4-(2-Phenylethyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Phenylethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Phenylethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMISJEZSOSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5036840 | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13024-49-2 | |
| Record name | 4-(2-Phenylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-PHENYLETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-(2-Phenylethyl)aniline CAS number and properties
Executive Summary
4-(2-Phenylethyl)aniline (CAS 13024-49-2) is a specialized aniline derivative characterized by a flexible ethylene linker connecting two aromatic rings—an amino-functionalized phenyl ring and a distal phenyl ring. This structural motif, often referred to as a "bibenzyl" core, imparts unique physicochemical properties, blending the reactivity of primary aromatic amines with the lipophilicity of the phenethyl chain.
This whitepaper provides a comprehensive technical analysis of 4-(2-Phenylethyl)aniline, designed for researchers in medicinal chemistry and materials science. It moves beyond basic catalog data to explore the compound's synthesis logic, reactivity profiles, and critical safety considerations in high-value applications such as drug discovery and liquid crystal synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists as a solid at room temperature, with a melting point range that necessitates careful thermal handling during purification. Its lipophilic tail significantly reduces water solubility compared to aniline, requiring organic solvent systems for efficient reaction kinetics.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 13024-49-2 | Validated Registry Number |
| Molecular Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| Structure | H₂N-C₆H₄-CH₂-CH₂-C₆H₅ | Para-substituted |
| Melting Point | 52–54 °C | Recrystallized from ligroine [1] |
| Boiling Point | ~320 °C (Predicted) | High thermal stability |
| Density | 1.065 g/cm³ | Predicted value |
| Solubility | Soluble in EtOH, DCM, EtOAc | Low aqueous solubility |
| pKa | ~4.90 | Typical for anilines |
Synthetic Pathways[5][8]
The synthesis of 4-(2-Phenylethyl)aniline is most reliably achieved through the reduction of nitro-precursors. The choice of precursor—4-nitrostilbene or 4-nitrobibenzyl—dictates the reduction conditions. The following protocol utilizes a "self-validating" catalytic hydrogenation workflow, ensuring simultaneous reduction of the nitro group and saturation of the ethylene bridge (if starting from stilbene).
Core Synthesis Protocol: Catalytic Hydrogenation
Precursor: 1-Nitro-4-((E)-styryl)benzene (4-Nitrostilbene) or 4-Nitrobibenzyl.
Rationale: Using Pd/C with hydrogen gas is the industry standard for cleanliness and yield. It avoids the metal waste associated with Fe/HCl or Sn/HCl reductions and prevents the formation of azo-intermediates common in partial reductions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-nitrostilbene in 50 mL of anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Note: Slight warming (40 °C) may be required to fully solubilize the stilbene derivative.
-
-
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10 wt% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Safety: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water or toluene before addition to the solvent.
-
-
Hydrogenation: Purge the vessel with Hydrogen gas (H₂). Maintain a pressure of 1–3 atm (balloon or Parr shaker) at Room Temperature (25 °C).
-
Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1). The disappearance of the yellow nitro-compound spot and the emergence of the fluorescent amine spot indicate completion (typically 4–12 hours).
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with fresh ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ligroine or Hexane/EtOAc to yield off-white crystals.
Synthesis Logic Diagram
The following diagram illustrates the pathway from the stilbene precursor, highlighting the dual reduction mechanism.
Figure 1: Catalytic hydrogenation pathway converting 4-nitrostilbene to 4-(2-phenylethyl)aniline via simultaneous alkene saturation and nitro reduction.
Reactivity & Functionalization
As a primary aromatic amine, 4-(2-Phenylethyl)aniline exhibits versatile reactivity. Its nucleophilic nitrogen allows for derivatization, while the electron-rich ring facilitates electrophilic substitution.
Key Reaction Classes
-
N-Acylation/Alkylation: Reaction with acid chlorides or anhydrides yields amides. This is critical for generating drug-like scaffolds where the aniline nitrogen serves as a linker.
-
Diazotization: Treatment with NaNO₂/HCl at 0–5 °C generates the diazonium salt. This intermediate is a gateway to azo dyes (via coupling with phenols) or Sandmeyer reactions (substitution with Cl, Br, CN).
-
Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) yields imines, which are precursors to secondary amines via reductive amination.
Figure 2: Divergent reactivity profile of 4-(2-Phenylethyl)aniline, enabling access to amides, imines, and diazonium species.
Applications in Research & Development
Medicinal Chemistry & SAR Studies
4-(2-Phenylethyl)aniline serves as a critical building block in Structure-Activity Relationship (SAR) studies.
-
Opioid Research: While distinct from the direct fentanyl precursor (N-phenethyl-4-piperidone), this aniline derivative is used to synthesize "seco-analogs" or open-chain variants of rigid opioid scaffolds to test receptor binding affinity [2].
-
Antifungal Agents: The bibenzyl pharmacophore is frequently explored in antifungal research. Derivatization of the amine allows researchers to append azole or triazole moieties, leveraging the lipophilic tail for membrane penetration.
Materials Science
-
Liquid Crystals: The rigid-flexible-rigid structure (Phenyl-Ethyl-Phenyl) is a classic mesogenic core. 4-(2-Phenylethyl)aniline is used to synthesize Schiff base liquid crystals, where the aniline nitrogen forms the central linkage of the mesogen.
-
Polymer Chemistry: It acts as a chain extender or termination agent in polyurethane synthesis, introducing aromatic hydrophobicity to the polymer backbone.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).[1]
-
Health Hazard: Suspected of causing genetic defects (Muta.[2] 2) and cancer (Carc. 2).[1] Potential for methemoglobinemia (characteristic of anilines).
-
Environmental: Toxic to aquatic life with long-lasting effects.[1]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face respirator if dust formation is likely.
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation (darkening of the solid).
-
Spill Response: Do not dry sweep. Dampen with water to avoid dust, then collect for hazardous waste disposal (incineration).
References
-
ChemicalBook. (2023). 4-(2-Phenylethyl)aniline Properties and Synthesis. Retrieved from
-
PubChem. (2023). Compound Summary: 4-(2-Phenylethyl)aniline (CID 83054). National Library of Medicine. Retrieved from
-
BenchChem. (2023). Synthesis of Aniline Derivatives via Reductive Amination. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Aniline Derivatives. Retrieved from
Sources
4-(2-Phenylethyl)aniline molecular weight and formula
This technical guide provides a comprehensive physicochemical and synthetic profile of 4-(2-Phenylethyl)aniline , a critical diarylalkane scaffold used in medicinal chemistry and organic synthesis.
Physicochemical Profiling, Synthetic Utility, and Metabolic Considerations
Molecular Identity & Physicochemical Architecture
4-(2-Phenylethyl)aniline (also known as p-phenethylaniline or 4-aminobibenzyl) functions as a flexible, hydrophobic linker system in drug design. Structurally, it consists of an aniline moiety connected to a phenyl ring via an ethylene spacer. This saturated bridge confers distinct conformational flexibility compared to its unsaturated analogue, 4-aminostilbene.
Core Specifications
The following data represents the validated physicochemical baseline for CAS 13024-49-2.
| Parameter | Specification | Technical Note |
| Chemical Name | 4-(2-Phenylethyl)aniline | IUPAC: 4-(2-phenylethyl)benzenamine |
| CAS Registry | 13024-49-2 | Distinct from the alkyne analogue (1849-25-8) |
| Molecular Formula | C₁₄H₁₅N | High carbon content drives lipophilicity |
| Molecular Weight | 197.28 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Melting Point | 52–54 °C | Solid at RT; low MP facilitates melt-phase reactions |
| Boiling Point | ~320 °C (760 mmHg) | High thermal stability |
| LogP (Predicted) | 3.5 – 3.8 | High membrane permeability; potential solubility issues in aqueous media |
| pKa (Aniline N) | ~4.0 – 4.5 | Weak base; protonated only at low pH |
Lipinski & Veber Compliance
For drug development professionals, this molecule represents a "Rule of 5" compliant scaffold:
-
MW < 500: (197.28) Excellent.
-
H-Bond Donors: (2) Primary amine.
-
H-Bond Acceptors: (1) Nitrogen lone pair.
-
Rotatable Bonds: (3) High flexibility (Ethylene bridge + C-N bond).
Synthetic Pathways & Process Chemistry
The synthesis of 4-(2-Phenylethyl)aniline is most reliably achieved through the reduction of nitro-precursors. The choice of precursor depends on the availability of starting materials: 4-nitrobibenzyl (direct reduction) or 4-nitrostilbene (simultaneous alkene/nitro reduction).
Protocol: Catalytic Hydrogenation of 4-Nitrobibenzyl
This method is preferred for its atom economy and ease of purification.
Reagents:
-
Substrate: 1-nitro-4-(2-phenylethyl)benzene (4-Nitrobibenzyl).
-
Catalyst: 10% Palladium on Carbon (Pd/C).[1]
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of 4-nitrobibenzyl in 50 mL of anhydrous Ethanol. Ensure complete solvation to prevent catalyst poisoning by precipitation.
-
Catalyst Addition: Under an inert argon atmosphere, carefully add 10 mol% Pd/C. Caution: Pd/C is pyrophoric in the presence of solvent vapors.
-
Hydrogenation: Purge the vessel with H₂ gas three times. Agitate the mixture under H₂ atmosphere (room temperature) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) for the disappearance of the nitro starting material.
-
Work-up: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude aniline typically crystallizes as an off-white solid. Recrystallize from Hexanes/EtOAc if necessary.
Synthetic Logic Flow
The following diagram illustrates the reduction pathway and alternative entry points (Heck Coupling).
Figure 1: Convergent synthetic pathways highlighting the Heck coupling entry and the primary hydrogenation workflow.
Analytical Characterization & Quality Control
Validation of the synthesized material requires a multi-modal approach to confirm the integrity of the ethylene bridge and the purity of the amine.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond if derivatized).
-
Retention Time: Expect elution late in the gradient (approx. 7-8 min) due to high lipophilicity (LogP ~3.6).
NMR Spectroscopy Expectations (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.15–7.30 (m, 5H): Unsubstituted phenyl ring protons.
-
δ 6.98 (d, J=8.4 Hz, 2H): Protons meta to the amino group (on the aniline ring).
-
δ 6.63 (d, J=8.4 Hz, 2H): Protons ortho to the amino group (shielded by N-lone pair).
-
δ 3.55 (br s, 2H): -NH₂ protons (exchangeable with D₂O).
-
δ 2.80–2.90 (m, 4H): Ethylene bridge (-CH₂-CH₂-). Often appears as a tight AA'BB' multiplet or two triplets depending on resolution.
Medicinal Chemistry: Metabolic Liabilities
For drug development, the aniline moiety is a "structural alert."[2][3] While 4-(2-Phenylethyl)aniline is a valuable scaffold, its metabolic fate must be managed. The primary concern is N-oxidation by Cytochrome P450 enzymes, leading to reactive metabolites.
Metabolic Activation Pathway
The following diagram details the bioactivation risk associated with the primary aniline, crucial for toxicology assessments (Ames test relevance).
Figure 2: Metabolic fate of the aniline scaffold. Competition between N-acetylation (detoxification) and N-oxidation (bioactivation) dictates the safety profile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. Retrieved from [Link]
-
NIST Chemistry WebBook. Bibenzyl (Parent Hydrocarbon) Thermochemical Data. (Used for structural correlation). Retrieved from [Link]
-
Cresset Group (2024). Aniline replacement in drug-like compounds: Mitigating Toxicity.[3] Retrieved from [Link]
Sources
Physical and chemical properties of 4-(2-Phenylethyl)aniline
Executive Summary
4-(2-Phenylethyl)aniline (CAS 13024-49-2), also known as 4-aminobibenzyl or p-phenethylaniline , is a primary aromatic amine characterized by an aniline ring substituted at the para-position with a phenethyl group.[1][2] Structurally, it serves as a "extended" aniline, where the lipophilic phenethyl tail influences solubility and steric properties without significantly altering the electronic nucleophilicity of the amine.
This compound is a critical intermediate in organic synthesis, utilized primarily in the production of azo dyes , specialty polymers (polyimides), and as a scaffold in medicinal chemistry . Its reactivity is governed by the amino group, which readily undergoes diazotization, acylation, and alkylation.
Chemical Identity & Structural Characterization[1][2][3][4][5]
| Parameter | Details |
| IUPAC Name | 4-(2-Phenylethyl)aniline |
| Common Synonyms | 4-Aminobibenzyl; p-Phenethylaniline; 4-(2-Phenylethyl)benzenamine |
| CAS Number | 13024-49-2 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| SMILES | Nc1ccc(CCc2ccccc2)cc1 |
| InChI Key | ZRPMISJEZSOSQC-UHFFFAOYSA-N |
Physical and Chemical Properties[3][4][5][6][7]
The physical profile of 4-(2-Phenylethyl)aniline reflects its hybrid nature: a polar amine head group attached to a lipophilic diarylalkane tail. This structure results in low water solubility and high boiling point.
Table 1: Physicochemical Constants
| Property | Value | Context/Notes |
| Physical State | Solid or Viscous Liquid | Low-melting solid (dependent on purity). |
| Boiling Point | 320.1°C | At 760 mmHg.[1] High BP due to π-stacking interactions. |
| Flash Point | 153.9°C | Requires high heat for ignition. |
| Density | 1.065 g/cm³ | Slightly denser than water. |
| pKa (Conjugate Acid) | ~5.0 | Estimated based on 4-ethylaniline (pKa 5.0).[3] Weakly basic. |
| LogP | ~4.1 | Highly lipophilic; partitions strongly into organic phases. |
| Solubility | <0.1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM, Ethyl Acetate. |
Synthesis Protocol: Catalytic Hydrogenation
Objective: Synthesis of 4-(2-Phenylethyl)aniline from 4-nitrobibenzyl. Principle: The most robust synthetic route involves the selective reduction of the nitro group of 1-nitro-4-(2-phenylethyl)benzene (4-nitrobibenzyl). Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/HCl) for purity and yield.
Reagents & Equipment
-
Precursor: 4-Nitrobibenzyl (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt%)
-
Solvent: Methanol or Ethanol (Anhydrous)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)
-
Equipment: High-pressure reaction vessel or round-bottom flask.
Step-by-Step Methodology
-
Preparation: Dissolve 4-nitrobibenzyl in methanol (0.1 M concentration). Argon purge the solution to remove dissolved oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Caution: Pd/C can ignite solvent vapors).
-
Hydrogenation:
-
Atmospheric Pressure: Attach a H₂ balloon and stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Pressurized (Preferred): Place in a Parr shaker at 40 psi H₂ for 4–6 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting nitro compound (
) will disappear, and the fluorescent amine spot ( ) will appear. -
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Reactivity & Mechanisms
The chemical utility of 4-(2-Phenylethyl)aniline stems from the nucleophilicity of its nitrogen atom. Two primary pathways are Diazotization (for dye synthesis) and Acylation (for protection or amide synthesis).
Diazotization Pathway
Reaction with nitrous acid (
Figure 1: Mechanism of diazotization and subsequent azo coupling.[4]
Acylation (Acetanilide Formation)
Reaction with acetic anhydride protects the amine, preventing oxidation and modulating reactivity for electrophilic aromatic substitution.
-
Reaction:
-
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride, followed by elimination of acetate.
Applications in Research & Industry
Azo Dye Synthesis
4-(2-Phenylethyl)aniline acts as a diazo component . Due to the phenethyl group, dyes derived from this amine exhibit enhanced lipophilicity and distinct spectral properties compared to simple aniline dyes. It is used in developing solvent-soluble dyes for plastics and synthetic fibers.
Pharmaceutical Intermediate
The compound serves as a scaffold for "extended" drug molecules.
-
Pharmacophore: The phenethyl-aniline motif mimics the structure of neurotransmitters (e.g., dopamine analogues), making it a valuable building block for GPCR ligands.
-
Opioid Research: It is a structural fragment in the synthesis of certain fentanyl analogues (specifically N-phenethyl-4-anilinopiperidine derivatives). Note: Legitimate research use requires strict adherence to controlled substance regulations.
Polymer Chemistry
Used as a monomer or chain extender in the synthesis of polyimides and polyamides . The flexible ethyl spacer disrupts crystallinity slightly, improving the solubility and processing characteristics of the resulting high-performance polymers.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation (darkening) over time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. Retrieved from [Link]
- Google Patents.Aniline series azo reactive dyes (US4897469A).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylaniline CAS#: 589-16-2 [m.chemicalbook.com]
- 4. CN104496841A - Synthesis method of Mirabegron intermediate - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
The Bibenzyl Scaffold in Medicinal Chemistry: A Technical Guide to 4-(2-Phenylethyl)aniline Derivatives
Executive Summary
4-(2-Phenylethyl)aniline (also known as 4-aminobibenzyl or p-phenethylaniline ) represents a critical "privileged structure" in medicinal chemistry.[1] Unlike its unsaturated analogue, 4-aminostilbene—which is a known carcinogen—the saturated bibenzyl scaffold offers a favorable safety profile while retaining the lipophilic geometry required for receptor binding.[1]
This guide explores the transition of this molecule from a simple dye intermediate to a high-value scaffold in neuroprotective drug design and kinase inhibition .[1] By mimicking the spatial arrangement of bioactive natural products (such as those found in Dendrobium species), 4-(2-phenylethyl)aniline derivatives provide a versatile platform for targeting oxidative stress pathways and hydrophobic enzyme pockets.[1]
Chemical Basis & Structural Properties[2][3][4][5][6][7][8][9]
The Pharmacophore
The core structure consists of two phenyl rings separated by a flexible ethylene (–CH₂CH₂–) bridge, with a primary amine at the para position. This flexibility distinguishes it from the rigid stilbene and allows for an "induced fit" within enzyme active sites.[1]
-
Molecular Formula: C₁₄H₁₅N[1]
-
Molecular Weight: 197.28 g/mol [1]
-
Key Feature: The ethylene bridge acts as a "insulating spacer," preventing conjugation between the two aromatic rings.[1] This results in distinct electronic properties compared to the conjugated stilbene system.[1]
Lipophilicity and BBB Penetration
The phenethyl substituent significantly increases lipophilicity compared to aniline.[1]
-
LogP (Calculated): ~3.0 – 3.5
-
Implication: This range is optimal for Blood-Brain Barrier (BBB) penetration, making this scaffold highly suitable for Central Nervous System (CNS) targets, particularly in neurodegenerative therapy.
Therapeutic Applications & Mechanisms[1][10]
Neuroprotection & Antioxidant Activity
Recent research links the bibenzyl scaffold to neuroprotective effects observed in Dendrobium nobile extracts.[1] Synthetic derivatives of 4-aminobibenzyl mimic these natural products (e.g., moscatilin, gigantol).
-
Mechanism: These derivatives act as dual-function agents:
-
Direct Radical Scavenging: The electron-rich aniline moiety can donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS).[1]
-
Signaling Modulation: They have been shown to activate the ERK-CREB pathway , promoting the expression of survival proteins (e.g., Bcl-2) and inhibiting apoptosis in neurons exposed to glutamate excitotoxicity.[1]
-
Kinase Inhibition (Hydrophobic Tail)
In oncology, the 4-(2-phenylethyl)aniline moiety serves as a hydrophobic "tail" in ATP-competitive kinase inhibitors (e.g., Anilinoquinolines).[1]
-
Role: It occupies the hydrophobic pocket adjacent to the ATP-binding site (often the "back pocket"), improving binding affinity and selectivity for kinases like c-Met and EGFR .[1]
-
Advantage: The flexibility of the ethyl linker allows the terminal phenyl ring to adjust its orientation to maximize π-stacking interactions with residues like Phenylalanine or Tyrosine in the kinase gatekeeper region.[1]
Safety Profile: The Saturation Switch
A critical medicinal chemistry insight is the toxicity difference between the stilbene and bibenzyl analogues.[1]
-
4-Aminostilbene: Metabolically activated to form DNA adducts; potent carcinogen.[1]
-
4-Aminobibenzyl: The saturation of the double bond prevents the formation of the reactive quinone-methide intermediate.[1] Studies have shown it to be inactive in long-term carcinogenicity assays, making it a safe scaffold for chronic drug administration.[1]
Visualization: Structure-Activity & Mechanism[1]
Caption: Comparative safety profile demonstrating how saturation of the linker (Stilbene to Bibenzyl) eliminates carcinogenicity while enabling neuroprotective pathways.[2]
Experimental Protocols
Synthesis of 4-(2-Phenylethyl)aniline
Method: Pd-Catalyzed Reduction of 4-Nitrostilbene (High Purity Route)
This method avoids the formation of side products common in direct alkylation.[1]
Reagents:
-
4-Nitrostilbene (1.0 eq)[1]
-
Pd/C (10% w/w) catalyst (5 mol%)[1]
-
Ammonium Formate (5.0 eq) or H₂ gas (balloon)
-
Solvent: Methanol/THF (1:1)[1]
Protocol:
-
Dissolution: Dissolve 4-nitrostilbene (10 mmol) in 50 mL of MeOH/THF mixture in a round-bottom flask.
-
Catalyst Addition: Carefully add Pd/C (100 mg) under an inert atmosphere (Nitrogen).
-
Reduction:
-
Option A (Transfer Hydrogenation): Add Ammonium Formate (50 mmol) and reflux at 60°C for 2 hours.
-
Option B (Hydrogenation): Purge with H₂ gas and stir at Room Temperature (RT) for 6 hours.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The fluorescent stilbene spot will disappear, replaced by the amine spot (stains with Ninhydrin).
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water to yield off-white crystals (Yield >90%).
DPPH Antioxidant Assay
Objective: Quantify the radical scavenging potential of the derivative.
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.[1]
-
Sample Incubation: In a 96-well plate, mix 100 µL of DPPH solution with 100 µL of the test compound (dissolved in MeOH) at varying concentrations (1–100 µM).
-
Controls: Use Ascorbic Acid (Vitamin C) as a positive control and pure Methanol as a blank.
-
Incubation: Incubate in the dark at RT for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Calculate IC₅₀ using non-linear regression.
References
-
Neumann, H. G., et al. (1970).[1] "The relevance of chemico-biological interactions for the toxic and carcinogenic effects of aromatic amines."[1] Archives of Toxicology.
-
Establishes the non-carcinogenic nature of 4-aminobibenzyl compared to aminostilbenes.[1]
-
-
Li, Y., et al. (2009).[1][3] "Four new bibenzyl derivatives from Dendrobium candidum." Chemical and Pharmaceutical Bulletin.
- Identifies the bibenzyl core in n
-
Song, J. Y., et al. (2016).[1] "Neuroprotective effect of bibenzyl derivatives against excitotoxicity." Journal of Natural Products.
- Details the ERK-CREB mechanism of action for bibenzyl deriv
-
Hajjami, M., et al. (2020).[1] "Pd-catalyzed synthesis of phenethylanilines." Journal of Organometallic Chemistry.
- Provides the synthetic basis for the Heck coupling and reduction protocols.
Sources
Solubility of 4-(2-Phenylethyl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-(2-Phenylethyl)aniline in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
4-(2-Phenylethyl)aniline is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a polar aniline moiety connected to a nonpolar phenylethyl tail, imparts a unique physicochemical profile that dictates its behavior in various chemical processes.[1] Understanding the solubility of this compound in organic solvents is paramount for its effective use in drug development, chemical synthesis, and materials science. Solubility data informs critical decisions regarding reaction media selection, purification strategies like crystallization, and the formulation of final products.
This technical guide provides a comprehensive analysis of the solubility of 4-(2-Phenylethyl)aniline. We will delve into the theoretical principles governing its dissolution, offer a predictive solubility profile based on its molecular structure, and present a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.
Physicochemical Profile of 4-(2-Phenylethyl)aniline
The solubility of a compound is intrinsically linked to its molecular properties. The structure of 4-(2-Phenylethyl)aniline—a blend of polar and nonpolar regions—suggests a nuanced solubility profile. The large, hydrophobic surface area contributed by the two phenyl rings and the ethyl linker contrasts with the polar, hydrogen-bonding capable amine (-NH2) group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Melting Point | 52-54 °C | [2] |
| pKa (Predicted) | 4.90 ± 0.10 | [2] |
| XLogP3 (Predicted) | 4.1 | [3] |
The predicted XLogP3 value of 4.1 indicates a significant lipophilic character, suggesting a preference for nonpolar environments.[3] The basicity of the amine group (predicted pKa of 4.90) allows for potential salt formation in acidic media, which can dramatically increase aqueous solubility but is also a factor in interactions with acidic solvents.[2]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For 4-(2-Phenylethyl)aniline, several forces are at play.
-
Van der Waals Forces: The extensive nonpolar surface area of the phenylethyl and aniline rings allows for significant London dispersion forces. These interactions are strongest with nonpolar or moderately polar solvents, particularly aromatic solvents that can engage in π-π stacking.
-
Dipole-Dipole Interactions: The amine group introduces a dipole moment, enabling interactions with polar solvents.
-
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, allowing it to interact favorably with hydrogen bond acceptor solvents (e.g., ethers, ketones) and protic solvents (e.g., alcohols).
However, for dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice (lattice energy) and to disrupt the solvent's self-association. Given its moderate melting point, the crystal lattice energy of 4-(2-Phenylethyl)aniline is expected to be significant but not prohibitive.[2]
Caption: Key intermolecular forces between the solute and solvent classes.
Predicted Solubility Profile
Based on this theoretical framework, we can establish a predictive solubility hierarchy:
-
High Solubility: Expected in solvents that can effectively solvate both the nonpolar and polar regions of the molecule. This includes aromatic solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. Aniline itself shows good solubility in such solvents.[4][5]
-
Moderate Solubility: Foreseen in polar protic solvents like ethanol and methanol. While the amine group can hydrogen bond with these solvents, the large nonpolar backbone may limit miscibility compared to smaller amines.
-
Low to Negligible Solubility: Predicted in highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane), which cannot effectively solvate the polar amine group, and in water, where the strong solvent-solvent hydrogen bonding network disfavors the large hydrophobic solute.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
Theoretical predictions provide a valuable starting point, but empirical data is essential for all critical applications. The following protocol describes the gold-standard isothermal equilibrium (or "shake-flask") method for determining solubility. This method is trustworthy because it ensures the system reaches thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility at a given temperature.
Experimental Workflow
Caption: Workflow for isothermal equilibrium solubility measurement.
Step-by-Step Methodology
A. Materials & Reagents
-
4-(2-Phenylethyl)aniline (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes (Class A)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Orbital shaker/incubator with temperature control
-
Centrifuge with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
B. Procedure
-
Preparation of Vials: Add an excess amount of solid 4-(2-Phenylethyl)aniline to a series of tared glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, immediately transfer the vials to a centrifuge set to the same temperature. Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. This step is crucial to avoid contaminating the sample with undissolved particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. For volatile solvents or when maximum accuracy is required, a syringe filter can be used to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the supernatant aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the analyte in the diluted sample by comparing its peak area to a standard calibration curve.
C. Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying aniline derivatives due to their strong UV absorbance.[6]
| HPLC Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% Formic or Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | ~240 nm (scan for λmax for optimal sensitivity) |
| Column Temperature | 25 °C |
Self-Validation: The protocol's trustworthiness is ensured by several internal checks:
-
Visual Confirmation of Excess Solid: Guarantees that the solution was truly saturated.
-
Calibration Curve Linearity: A calibration curve with a high correlation coefficient (R² > 0.999) ensures the analytical method is accurate within the measurement range.
-
Time-to-Equilibrium Study (Optional): For novel systems, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) can confirm that equilibrium has been reached when concentrations no longer increase.
Data Presentation and Interpretation
Solubility data should be recorded in a clear, tabular format. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) is standard practice.
Example Data Table (Hypothetical Values at 25 °C)
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Aromatic | Toluene | 2.4 | >200 | >1.01 |
| Chlorinated | Dichloromethane | 9.1 | >200 | >1.01 |
| Ethers | Tetrahydrofuran (THF) | 7.5 | 150 | 0.76 |
| Ketones | Acetone | 21 | 120 | 0.61 |
| Esters | Ethyl Acetate | 6.0 | 180 | 0.91 |
| Alcohols | Ethanol | 25 | 85 | 0.43 |
| Aliphatic | n-Hexane | 1.9 | <1 | <0.005 |
Interpretation: The experimental results should be analyzed in the context of the theoretical principles discussed earlier. For instance, high solubility in toluene and dichloromethane would confirm the dominant role of van der Waals forces and the molecule's overall lipophilicity. Moderate solubility in ethanol would highlight the balance between favorable hydrogen bonding at the amine and unfavorable interactions with the large nonpolar tail.
Conclusion
4-(2-Phenylethyl)aniline possesses a classic amphiphilic structure, leading to a predictable yet nuanced solubility profile in organic solvents. Its large, nonpolar framework dictates a high affinity for aromatic and moderately polar aprotic solvents, while the polar amine group allows for moderate solubility in protic solvents. Its solubility is expected to be poor in nonpolar aliphatic hydrocarbons. While theoretical predictions provide a strong framework for solvent selection, this guide emphasizes the necessity of rigorous experimental determination using validated methods like isothermal equilibrium solubility. The detailed protocol provided herein offers a reliable system for generating high-quality, trustworthy data to support research, development, and manufacturing activities.
References
- Solubility of Things. (n.d.). Aniline.
- ChemicalBook. (2022). The Solubility of Aniline.
-
PubChem. (n.d.). 4-(2-Phenylethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-phenylethynyl)aniline. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
Sources
- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-PHENYLETHYL)ANILINE | 13024-49-2 [chemicalbook.com]
- 3. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: High-Yield Synthesis of 4-(2-Phenylethyl)aniline
[1]
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-(2-Phenylethyl)aniline (also known as 4-phenethylaniline or 4-aminobibenzyl).[1] While direct alkylation of aniline often suffers from polyalkylation and poor regioselectivity, this protocol utilizes a one-pot catalytic hydrogenation of 4-nitrostilbene.[1] This method simultaneously reduces the nitro group and saturates the alkene bridge, delivering the target molecule with high atom economy and minimal byproduct formation.
Key Performance Indicators:
-
Target Yield: >92%
-
Purity: >98% (HPLC/NMR)
-
Scale: Scalable from gram to kilogram quantities.
Scientific Rationale & Mechanism
The synthesis relies on the heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C).[1] This route is preferred over Friedel-Crafts alkylation due to its superior cleanliness and defined regiochemistry.[1]
Reaction Pathway
The transformation proceeds through two concurrent reduction pathways:
-
Nitro Reduction:
(via nitroso and hydroxylamine intermediates).[1] -
Alkene Saturation:
.
Under standard Pd/C conditions, the rate of nitro reduction is generally faster than alkene saturation, but both are completed quantitatively under a hydrogen atmosphere.
Mechanistic Flowchart
Figure 1: Parallel reduction pathways occurring on the Palladium surface. Both intermediates converge to the final saturated amine.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Equiv.[1][2] | Role | Grade |
| 4-Nitrostilbene | 4003-94-5 | 1.0 | Precursor | >97% |
| Palladium on Carbon | 7440-05-3 | 10 wt% | Catalyst | 10% Pd, Wet Support* |
| Ethanol (or THF) | 64-17-5 | Solvent | Reaction Medium | Absolute / HPLC |
| Hydrogen Gas | 1333-74-0 | Excess | Reductant | >99.9% (Balloon/Cylinder) |
*Note: "Wet" Pd/C (containing ~50% water) is strongly recommended to mitigate pyrophoric ignition risks during handling.
Equipment
Experimental Protocol (10 mmol Scale)
Step 1: System Preparation[1][3]
-
Equip a 250 mL three-neck flask with a magnetic stir bar and a gas inlet adapter.
-
Safety Check: Ensure no open flames are nearby. Pd/C is pyrophoric when dry.[1]
Step 2: Charging the Vessel
-
Weigh 2.25 g (10 mmol) of 4-nitrostilbene.
-
Dissolve the precursor in 50 mL of Ethanol .
-
Catalyst Addition (Critical):
Step 3: Hydrogenation[4][5][6]
-
Purge the system: Evacuate the flask lightly (careful not to boil solvent) and backfill with Nitrogen (x3).[1]
-
Switch to Hydrogen: Evacuate and backfill with Hydrogen (H2) (x3).[1]
-
Maintain H2 atmosphere using a double-layered balloon or set pressure to 1-2 atm if using a shaker.
-
Stir vigorously at Room Temperature (20-25°C) .
-
Optimization: Heating to 40°C accelerates the reaction but is usually unnecessary.[1]
-
-
Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexane).[1]
-
Endpoint: Disappearance of the yellow nitrostilbene spot and appearance of the polar, UV-active amine spot. Reaction typically completes in 4–6 hours .[1]
-
Step 4: Workup & Purification[1][4][7]
-
Flush system with Nitrogen to remove Hydrogen.[1]
-
Prepare a filter funnel with a pad of Celite® .[1]
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[1][3]
-
Wash the filter cake with 20 mL Ethanol.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white to pale brown solid.[1]
Step 5: Final Purification (If required)
While the crude yield is typically high purity, recrystallization can be performed:
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.
Quality Control & Characterization
Verify the product identity using the following parameters:
Safety & Handling (Critical)
Palladium on Carbon (Pd/C) Hazards[1][4][8]
-
Pyrophoric: Dry Pd/C can ignite spontaneously in air, especially when saturated with Hydrogen.[1][4]
-
Mitigation:
Chemical Hazards[1][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline.[1] Retrieved from [Link][1][2]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link][1][5]
-
Stanford University. Palladium on Carbon Safe Handling - Laboratory Chemical Safety Summary. Retrieved from [Link][1]
-
University of California, Irvine. Standard Operating Procedure: Hydrogenation.[1] Retrieved from [Link]
Sources
- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Application Note: Synthesis and Evaluation of Novel Anticancer Agents Derived from Benzothiazole Anilines
[1][2][3][4]
Executive Summary & Rationale
Benzothiazoles constitute a "privileged scaffold" in medicinal chemistry due to their ability to mimic purine bases and interact with diverse biological targets, including EGFR, tubulin, and cytochrome P450 enzymes. Specifically, 2-(4-aminophenyl)benzothiazoles (such as the lead compound CJM 126 ) represent a unique class of antitumor agents. Unlike non-selective cytotoxins, these "benzothiazole anilines" often exhibit exquisite selectivity for specific breast cancer cell lines (e.g., MCF-7, MDA-MB-468) through a mechanism involving metabolic activation by CYP1A1 .
This guide provides a comprehensive workflow for:
-
Synthesis: Constructing the core pharmacophore using a robust polyphosphoric acid (PPA) cyclization.
-
Derivatization: Functionalizing the aniline moiety to modulate solubility and target affinity.
-
Validation: Protocols for structural confirmation and in vitro cytotoxicity assessment (MTT assay).
Chemical Synthesis Protocols
Core Scaffold Synthesis: The PPA Route
Objective: Synthesis of 2-(4-aminophenyl)benzothiazole (Parent Scaffold). Mechanism: Condensation cyclization of 2-aminothiophenol with 4-aminobenzoic acid (PABA).
Reagents & Equipment[1][2][3][4]
-
Precursors: 2-Aminothiophenol (1.0 eq), 4-Aminobenzoic acid (1.0 eq).
-
Solvent/Catalyst: Polyphosphoric acid (PPA) - High Viscosity Grade.
-
Quenching: 10% Sodium Carbonate (
) solution, Crushed ice. -
Equipment: Overhead mechanical stirrer (magnetic stirring will fail due to viscosity), Oil bath (capable of 200°C).
Step-by-Step Protocol
-
Charge: In a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.37 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol).
-
Acid Addition: Add 15 g of PPA. Note: PPA is extremely viscous; warm slightly to facilitate pouring if necessary.
-
Reaction: Heat the mixture to 180–200°C in an oil bath with continuous mechanical stirring for 3–4 hours. The mixture will turn dark and homogeneous.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the thiol spot.
-
Quenching (Critical Step):
-
Cool the reaction mixture to approx. 60–80°C (do not let it solidify completely).
-
Pour the syrup slowly into 200 g of crushed ice/water slurry with vigorous stirring.
-
The mixture will be highly acidic. Neutralize by slow addition of 10%
until pH 8. A yellow/green precipitate will form.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash copiously with water to remove phosphate salts.
-
Recrystallize from hot ethanol or ethanol/water (9:1).
-
Yield Expectation: 75–85%. CQA (Critical Quality Attribute): The product must be free of the "garlic-like" odor of residual thiophenol.
Derivatization: Urea/Amide Formation
Objective: To synthesize N-[4-(benzothiazol-2-yl)phenyl]amides or ureas to improve lipophilicity and binding affinity.
Protocol
-
Dissolution: Dissolve the parent benzothiazole aniline (1 mmol) in anhydrous THF or DMF (5 mL).
-
Coupling:
-
For Amides: Add Acyl Chloride (1.1 eq) + Triethylamine (1.5 eq).
-
For Ureas: Add Isocyanate (1.1 eq) (e.g., Phenyl isocyanate).
-
-
Condition: Stir at RT for 2–6 hours.
-
Isolation: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DMF.
Visualization of Synthetic & Biological Pathways[3]
The following diagram illustrates the synthetic pathway described above and the downstream biological mechanism of action (MOA) specific to these agents.
Caption: Workflow showing the PPA-mediated synthesis of the benzothiazole scaffold and its subsequent metabolic activation by CYP1A1 to induce DNA damage and apoptosis.
Structural Characterization (Validation)
To ensure the integrity of the synthesized agents, the following spectral data must be obtained.
| Technique | Expected Signal (Diagnostic) | Interpretation |
| FT-IR | 3400–3300 cm⁻¹ (Doublet) | Primary Amine (-NH₂) stretching (Parent). |
| FT-IR | 1610 cm⁻¹ | C=N stretching of the benzothiazole ring. |
| ¹H NMR | Protons on the benzothiazole ring adjacent to Nitrogen. | |
| ¹H NMR | -NH₂ protons ( | |
| Mass Spec | [M+1]⁺ Peak | Molecular ion peak confirming formula weight. |
Biological Evaluation Protocol: MTT Cytotoxicity Assay
The MTT assay is the gold standard for preliminary screening. It relies on the reduction of tetrazolium salt by mitochondrial succinate dehydrogenase in viable cells.[4]
Reagent Preparation
-
MTT Stock: 5 mg/mL in PBS.[4][5] Filter sterilize (0.22 µm). Store at 4°C in the dark.
-
Solubilization Buffer: DMSO (Dimethyl Sulfoxide).
Assay Protocol
-
Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂. -
Treatment:
-
Prepare serial dilutions of the synthesized benzothiazole (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of drug solution to wells (Triplicate).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition:
-
Add 20 µL of MTT Stock (5 mg/mL) to each well.
-
Incubate for 3–4 hours. Look for purple formazan crystals.[1]
-
-
Solubilization:
-
Carefully aspirate the media (do not disturb crystals).
-
Add 150 µL DMSO to each well.[4]
-
Shake plate on an orbital shaker for 15 mins.
-
-
Readout: Measure absorbance at 570 nm (Reference: 630 nm).
Data Analysis
Calculate % Cell Viability:
-
IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Scientific Commentary & Troubleshooting
-
Solubility Issues: Benzothiazoles are planar and lipophilic. If precipitation occurs in cell media, pre-dissolve in DMSO and ensure final DMSO concentration is <0.5%.
-
Selectivity: The 2-(4-aminophenyl)benzothiazole class is unique because some derivatives (like 5F-203 ) are inactive in CYP1A1-deficient cells but highly potent in CYP1A1-expressing cells (breast/ovarian). This is a feature, not a bug.
-
Green Chemistry Alternative: If PPA is undesirable, oxidative condensation of 2-aminothiophenol with aldehydes using Glycerol or Iodine (
) as a catalyst is a viable green alternative, though it requires an aldehyde precursor rather than the acid.
References
-
Bradshaw, T. D., et al. (1998).[6] "2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity."[7] British Journal of Cancer.[6] Link
-
Kumbhare, R. M., et al. (2022). "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules (MDPI). Link
-
Abcam. "MTT Assay Protocol." Abcam Protocols. Link
-
Chua, L. S., et al. (2014).[8] "Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. "Application Notes and Protocols for Cell Viability Assays (MTT, XTT)." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. jchr.org [jchr.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for Purity Analysis of 4-(2-Phenylethyl)aniline
Abstract: This document provides a comprehensive, step-by-step guide for the determination of purity for 4-(2-phenylethyl)aniline using a validated High-Performance Liquid Chromatography (HPLC) method. Designed for researchers, scientists, and drug development professionals, this application note details the analytical procedure, explains the scientific rationale behind the method parameters, and provides a framework for method validation in accordance with industry standards.
Introduction: The Importance of Purity Analysis
4-(2-Phenylethyl)aniline is an aromatic amine that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2][3][4][5] The purity of this starting material is critical as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final product. Therefore, a reliable and robust analytical method is essential to accurately quantify the purity of 4-(2-phenylethyl)aniline and to detect and identify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy. This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of 4-(2-phenylethyl)aniline from its potential impurities.
Physicochemical Properties of 4-(2-Phenylethyl)aniline
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | C₁₄H₁₅N | [1][2] |
| Molecular Weight | 197.28 g/mol | [1][2][5] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point (Predicted) | 320.1 ± 11.0 °C | [1] |
| pKa (Predicted) | 4.90 ± 0.10 | [1] |
The presence of the basic aniline functional group (pKa ≈ 4.9) dictates that the mobile phase pH must be carefully controlled to ensure consistent retention and peak shape.[1] Operating at a pH below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is in its protonated, more polar form, leading to predictable retention on a reversed-phase column.
HPLC Method Parameters and Rationale
The following chromatographic conditions have been optimized for the purity analysis of 4-(2-phenylethyl)aniline.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard equipment for pharmaceutical analysis. A DAD allows for peak purity assessment and spectral identification. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the nonpolar phenylethyl and phenyl groups of the analyte.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ≈ 2.5) | The acidic pH ensures the aniline group is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based packing material.[7][8] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography, providing good selectivity for aromatic compounds.[7] |
| Gradient Elution | 30% B to 90% B over 20 minutes | A gradient is employed to ensure elution of the main peak with a good peak shape and to elute any potential, more hydrophobic impurities that may be present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 245 nm | Aromatic amines typically exhibit strong UV absorbance. While a specific UV spectrum for 4-(2-phenylethyl)aniline is not readily available, related structures like 2-(2-phenylethynyl) aniline show significant absorbance in the 240-260 nm range.[9] 245 nm is selected as a starting point, but should be optimized by scanning the analyte's UV spectrum. |
| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis.
Reagent and Sample Preparation
-
Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-(2-phenylethyl)aniline reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-(2-phenylethyl)aniline sample to be tested.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Chromatographic Procedure
The workflow for the HPLC analysis is outlined below.
Caption: Workflow for HPLC Purity Analysis.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the five replicate injections is ≤ 2.0%.
-
-
Analysis:
-
Inject the blank once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution after a series of sample injections to monitor system performance.
-
Data Analysis and Purity Calculation
The purity of the 4-(2-phenylethyl)aniline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Any peak other than the main peak is considered an impurity. The percentage of each impurity is calculated similarly.
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13] The validation should assess the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | The main peak should be free from co-elution with any other component. Peak purity analysis using a DAD is recommended. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at different concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for multiple preparations and analyses on different days with different analysts. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain reliable when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
The relationship and hierarchy of these validation parameters are crucial for establishing a self-validating analytical system.
Caption: Hierarchy of Method Validation Parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of 4-(2-phenylethyl)aniline. The method is straightforward to implement and can be validated to meet the stringent requirements of the pharmaceutical industry. By understanding the scientific principles behind the method design and adhering to a rigorous validation protocol, researchers can ensure the quality and consistency of this important chemical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20). European Pharmaceutical Review. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
4-(Phenylethynyl)aniline | CAS#:1849-25-8. Chemsrc. [Link]
-
4-(2-Phenylethyl)aniline | C14H15N | CID 83054. PubChem, National Center for Biotechnology Information. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
-
4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269. PubChem, National Center for Biotechnology Information. [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
4-(2-Phenylethyl)aniline | CAS#:13024-49-2. Chemsrc. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
4-(2-PHENYLETHYL)ANILINE. FDA Global Substance Registration System (GSRS). [Link]
-
HPLC Methods for analysis of 4-Ethylaniline. HELIX Chromatography. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
6 UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ResearchGate. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). [Link]
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- 1. 4-(2-PHENYLETHYL)ANILINE | 13024-49-2 [amp.chemicalbook.com]
- 2. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-Phenylethyl)aniline | CAS#:13024-49-2 | Chemsrc [chemsrc.com]
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- 13. database.ich.org [database.ich.org]
Application Note and Protocol for the Characterization of Aniline Derivatives by GC-MS
Introduction
Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1][2][3] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their characterization and quantification.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of these semi-volatile compounds, offering high resolution, sensitivity, and specificity.[1][5]
This comprehensive guide provides a detailed protocol for the characterization of aniline derivatives using GC-MS. It is designed for researchers, scientists, and drug development professionals, offering insights into sample preparation from diverse matrices, the strategic use of derivatization, and optimized GC-MS parameters for both qualitative and quantitative analyses. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Core Principles: Why GC-MS for Aniline Derivatives?
The choice of GC-MS is predicated on its ability to separate complex mixtures and provide structural information for unambiguous identification. Aniline derivatives, being amenable to volatilization (often with derivatization), are well-suited for gas chromatographic separation. The mass spectrometer then provides a unique "fingerprint" for each compound, allowing for confident identification and quantification even at trace levels. However, the polarity of some aniline compounds can pose chromatographic challenges, such as poor peak shape and tailing, which can be overcome by derivatization to enhance their volatility and thermal stability.[1]
Experimental Workflow Overview
The analytical workflow for the characterization of aniline derivatives by GC-MS is a multi-step process that requires careful consideration at each stage to ensure accurate and reliable results.
Figure 1: A generalized workflow for the GC-MS analysis of aniline derivatives.
Detailed Experimental Protocols
The success of any analysis hinges on meticulous sample preparation. The choice of method is dictated by the sample matrix and the specific aniline derivatives of interest.
Part 1: Sample Preparation
A. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Groundwater, Serum)
This classical technique is effective for extracting aniline derivatives from liquid matrices. The key is to adjust the pH to ensure the anilines are in their non-ionized, more organic-soluble form.
-
Protocol:
-
To 1 liter of the aqueous sample, adjust the pH to >11 using 1.0 M Sodium Hydroxide (NaOH).[5] For serum samples, a smaller volume (e.g., 1 mL) is used.[5]
-
For quantitative analysis, add an appropriate internal standard, such as N-methylaniline.[1][5]
-
Transfer the sample to a separatory funnel and extract twice with a suitable organic solvent like methylene chloride or chloroform, using a solvent-to-sample ratio of 1:5 (v/v).[1][5]
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.[5]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[5] The sample is now ready for direct GC-MS analysis or derivatization.
-
B. Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediments)
ASE is a more automated and efficient method for solid matrices, utilizing elevated temperature and pressure to enhance extraction efficiency.[1][6]
-
Protocol:
-
Mix 10 g of the solid sample with a drying agent like diatomaceous earth.[1][6]
-
Place the mixture into an ASE extraction cell.
-
Perform the extraction using an ASE system with a solvent mixture such as methylene chloride/acetone (1:1).[1]
-
Concentrate the collected extract using a nitrogen evaporator. The extract can then be subjected to cleanup procedures if necessary, followed by GC-MS analysis.[1]
-
C. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Anilines
HS-SPME is a solvent-free technique ideal for volatile and semi-volatile analytes. It involves the partitioning of analytes from the sample headspace onto a coated fiber.
-
Protocol:
-
Place 2 g of the solid sample (or an aqueous sample) into a headspace vial.[1]
-
For aqueous samples, add a saturated sodium chloride solution to increase the ionic strength and promote the partitioning of anilines into the headspace. Adjust the pH to 12.[1]
-
Expose an 85 µm carboxen/polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample at 75°C for 55 minutes.[1]
-
Desorb the analytes from the fiber directly in the GC injector.[1]
-
Part 2: Derivatization (Optional but Recommended)
For many aniline derivatives, derivatization is crucial to improve chromatographic performance by reducing polarity, increasing volatility, and enhancing thermal stability. Acylation is a common derivatization strategy.
A. Acylation with 4-Carbethoxyhexafluorobutyryl Chloride
This reagent creates stable derivatives with excellent chromatographic properties.
-
Protocol:
B. Acylation with 2,2,2-Trichloroethyl Chloroformate
This is another effective acylation reagent for aniline derivatives.[3]
-
Protocol:
Part 3: GC-MS Analysis
The following table provides typical GC-MS parameters for the analysis of aniline derivatives. These should be optimized for your specific instrument and target analytes.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS, HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar or medium-polarity column is generally a good starting point for a wide range of aniline derivatives.[7] |
| Injector | Splitless mode, 250 °C | Splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column.[5] |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS.[4] |
| Oven Program | Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min | A temperature gradient allows for the separation of compounds with a range of boiling points.[4][8] |
| MS Transfer Line | 280-300 °C | Prevents condensation of the analytes before entering the mass spectrometer.[4] |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI at 70 eV provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | A common and robust mass analyzer for routine analysis. |
| Scan Range | m/z 40-450 | A typical mass range to capture the molecular ions and characteristic fragments of most aniline derivatives and their acylated products. |
Part 4: Data Analysis and Interpretation
Qualitative Analysis
The identification of aniline derivatives is achieved by a two-pronged approach:
-
Retention Time Matching: The retention time of a peak in the sample chromatogram is compared to that of a known standard analyzed under the same conditions.
-
Mass Spectrum Interpretation: The mass spectrum of the unknown peak is compared to a reference library (e.g., NIST) and the fragmentation pattern is analyzed. The molecular ion (M+) peak and characteristic fragment ions are key identifiers. For instance, underivatized aniline (MW=93) often shows a prominent molecular ion at m/z 93 and a fragment at m/z 66 after the loss of HCN.[9]
Quantitative Analysis
For accurate quantification, an external or internal standard calibration method is employed.
-
Protocol:
-
Prepare a series of calibration standards of known concentrations of the target aniline derivatives.
-
Analyze the standards using the optimized GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.[1]
-
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Precision | The closeness of agreement between a series of measurements. Expressed as Relative Standard Deviation (%RSD). | Within-run: < 15%, Between-run: < 20% |
| Accuracy | The closeness of the measured value to the true value. Determined by recovery studies in spiked matrices. | 80-120% recovery |
Troubleshooting
Common issues in the GC-MS analysis of aniline derivatives and their potential solutions are outlined below.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Active sites in the injector liner or column; compound polarity. | Use a deactivated liner; derivatize the aniline; use a more inert column.[10][11] |
| Poor Sensitivity | Inefficient extraction or derivatization; leaks in the system. | Optimize extraction/derivatization; perform a leak check. |
| No Peaks | Syringe issue; incorrect GC-MS parameters; sample degradation. | Check the syringe; verify method parameters; ensure proper sample storage. |
| Ghost Peaks | Carryover from a previous injection; contaminated system. | Run a solvent blank; clean the injector port and replace the septum. |
Conclusion
The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices. The choice between direct analysis and derivatization allows for flexibility depending on the specific analytes and research needs. Proper method validation and routine quality control are paramount for generating high-quality, defensible data. This guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.
References
-
Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Paulson, G. D., & Portnoy, J. W. (1978). Mass spectra of aniline glucuronides. Biomedical Mass Spectrometry, 5(6), 409–412. Retrieved from [Link]
-
Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985. Retrieved from [Link]
-
Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 34(4), 384-388. Retrieved from [Link]
-
Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 133-139. Retrieved from [Link]
-
ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? Retrieved from [Link]
-
ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Houston Methodist Scholars. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4- carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
ResearchGate. (2021). Method validation for the determination of aniline and 3,3'-dichlorobenzidine by gas chromatography-mass spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Bagheri, H., & Mohammadi, A. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science, 50(7), 567–574. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Aniline-Naphthylamine Copolymer as the Solid Phase Microextraction (SPME) Fiber Coating for the Determination of Chlorobenzenes by Gas Chromatography – Mass Spectrometry (GC-MS). Retrieved from [Link]
-
PubMed. (2007). An Aniline-Based Fiber Coating for Solid Phase Microextraction of Polycyclic Aromatic Hydrocarbons From Water Followed by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2006). Mass spectra of aniline with different ionization methods. Retrieved from [Link]
-
Journal of the American Chemical Society. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from [Link]
-
ResearchGate. (2007). An electropolymerized aniline-based fiber coating for solid phase microextraction of phenols from water. Retrieved from [Link]
-
ResearchGate. (2022). Aniline-Naphthylamine Copolymer as the Solid Phase Microextraction (SPME) Fiber Coating for the Determination of Chlorobenzenes by Gas Chromatography – Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]
-
ResearchGate. (2012). Determination of methyl aniline compounds in gasoline by GC-MS. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting and Maintenance of GCMS Systems: Where Do We Start? Retrieved from [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Wong, R. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International, 92(1), 1-21. Retrieved from [Link]
-
Yan, L., et al. (2023). Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry. Rock and Mineral Analysis, 42(2), 350-359. Retrieved from [Link]
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Technical Application Note: 4-(2-Phenylethyl)aniline in Material Synthesis
[1][2]
Target Audience:Executive Summary & Chemical Profile[1][2][3]
4-(2-Phenylethyl)aniline (also known as p-phenethylaniline) is a functional aromatic monoamine characterized by a flexible ethylene spacer (
In material science, this molecule is primarily utilized as:
-
Diazo Component in Disperse Dyes: The phenethyl tail increases hydrophobicity and molecular size, significantly improving sublimation fastness and affinity for polyester (PET) fibers.[1]
-
End-Capping Agent in High-Performance Polymers: It serves as a non-reactive chain terminator in polyimide synthesis, controlling molecular weight and improving melt processability without inducing thermal crosslinking (unlike phenylethynyl analogs).[1]
Chemical Specifications
| Property | Value | Relevance |
| Molecular Weight | 197.28 g/mol | Moderate bulk for steric control.[1][2] |
| Melting Point | ~54-56 °C | Low MP facilitates melt blending.[1] |
| Reactivity | Primary Amine ( | High nucleophilicity for acylation and diazotization.[1] |
| Solubility | Alcohols, Toluene, DCM | Compatible with standard organic synthesis solvents.[1] |
Application I: High-Fastness Disperse Dye Synthesis
Mechanistic Insight
The synthesis relies on the classic Diazotization-Coupling sequence.[1] The 4-(2-phenylethyl)aniline acts as the diazo component.[1] Upon diazotization, the resulting electrophilic diazonium salt attacks an electron-rich coupling component (e.g., substituted phenols or anilines).[3]
Why use 4-(2-Phenylethyl)aniline?
-
Hydrophobicity: The phenethyl group drastically lowers water solubility of the final dye, which is essential for "Disperse Dyes" applied to hydrophobic polyester fibers.
-
Sublimation Fastness: The flexible yet bulky tail increases the molecular volume and interaction with the polymer matrix, preventing the dye from subliming out of the fiber during high-temperature ironing or setting.
Experimental Protocol: Azo Coupling
Objective: Synthesis of a red disperse dye via coupling with 2-naphthol.
Reagents:
-
4-(2-Phenylethyl)aniline (1.97 g, 10 mmol)
-
Sodium Nitrite (
, 0.76 g, 11 mmol) -
Hydrochloric Acid (HCl, 2.5 M)
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH, 10% aq)[4]
-
Urea (Analytical Grade)
Step-by-Step Methodology:
-
Diazotization (0–5 °C):
-
Dissolve 1.97 g of 4-(2-phenylethyl)aniline in 15 mL of 2.5 M HCl. Cool the solution to 0–5 °C in an ice-salt bath.
-
Critical Step: Dropwise add a solution of
(0.76 g in 5 mL water) while maintaining temperature °C. Stir for 30 mins. -
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).[1] Destroy excess
by adding a spatula tip of Urea (prevents side reactions).[1]
-
-
Preparation of Coupler:
-
Coupling Reaction:
-
Isolation & Purification:
-
Acidify the mixture to pH 6 with dilute HCl to ensure full precipitation.[1]
-
Filter the solid, wash copiously with water (to remove salts), and recrystallize from ethanol/water (80:20).
-
Workflow Visualization (DOT)
Figure 1: Reaction pathway for the synthesis of disperse azo dyes using 4-(2-phenylethyl)aniline.[6][1][7]
Application II: Polyimide End-Capping
Mechanistic Insight
In polyimide (PI) synthesis, molecular weight (MW) control is vital to ensure the polymer remains melt-processable or soluble. 4-(2-Phenylethyl)aniline acts as a Monofunctional End-Capper .[1]
-
Function: It reacts with terminal anhydride groups of the growing Polyamic Acid (PAA) chain.[1]
-
Advantage: Unlike reactive caps (e.g., phenylethynyl aniline) that crosslink at high temps, the saturated phenethyl group is thermally stable but non-reactive. This preserves the thermoplastic nature of the PI, improves solubility in organic solvents (NMP, DMAc), and prevents viscosity "creep" during processing.
Experimental Protocol: Controlled MW Polyimide
Objective: Synthesis of an end-capped Polyimide oligomer (Target MW: 10,000 g/mol ).
Reagents:
-
Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Diamine: 4,4'-Oxydianiline (ODA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.[1]
Step-by-Step Methodology:
-
Stoichiometry Calculation (Carothers Equation):
-
Polyamic Acid (PAA) Formation:
-
Charge a flame-dried 3-neck flask with ODA (0.95 eq) and NMP. Stir under Nitrogen until dissolved.
-
Add BPDA (1.00 eq) in portions. The solution viscosity will increase significantly (formation of PAA).[1] Stir for 4 hours at room temperature.
-
-
End-Capping:
-
Add 4-(2-Phenylethyl)aniline (0.10 eq, calculated based on MW target) dissolved in minimal NMP.
-
Stir for 2–4 hours. The amine reacts with the terminal anhydride rings, "capping" the chains.
-
-
Chemical Imidization:
-
Work-up:
-
Precipitate the polymer by pouring the NMP solution into excess Methanol under high-shear stirring.[1]
-
Filter, wash with methanol, and dry in a vacuum oven at 150 °C.
-
Workflow Visualization (DOT)
Figure 2: Protocol for synthesizing molecular-weight-controlled polyimides using phenethyl-aniline caps.[1]
Analytical Quality Control (QC)
To validate the successful incorporation of 4-(2-phenylethyl)aniline:
| Method | Parameter to Check | Expected Result |
| 1H-NMR (DMSO-d6) | Aliphatic Protons | Look for triplets at |
| FT-IR | End-Group Analysis | Disappearance of anhydride peaks ( |
| DSC | Thermal Transitions | |
| TGA | Thermal Stability | Degradation onset >350 °C (confirming the stability of the saturated linker). |
References
-
PubChem. (2023).[1] 4-(2-Phenylethyl)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Karim, M. et al. (2020).[1] Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1).
-
Liaw, D.J. et al. (2012).[1] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science. (Contextual grounding for end-capping methodologies).
Sources
- 1. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. plantarchives.org [plantarchives.org]
- 6. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-(2-PHENYLETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
Green N-Alkylation of Anilines via Palladium-Catalyzed Hydrogen Borrowing
Topic: N-Alkylation of Anilines Using Palladium Catalysts Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
A Practical Guide to Sustainable C-N Bond Formation [1]
Executive Summary
The N-alkylation of anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and organic materials.[1][2][3] Traditional methods, such as nucleophilic substitution with alkyl halides (SN2), suffer from poor selectivity (over-alkylation), genotoxic reagents, and stoichiometric salt waste.[1] Reductive amination offers better control but requires unstable aldehydes and external hydride sources.[1]
This guide focuses on the Palladium-Catalyzed Hydrogen Borrowing (Autotransfer) methodology.[1][4] This "green" approach utilizes stable, less toxic alcohols as alkylating agents.[1] The catalyst temporarily "borrows" hydrogen from the alcohol to generate a reactive carbonyl intermediate in situ, condenses it with the aniline, and then returns the hydrogen to reduce the resulting imine.[1][2] This process features high atom economy, producing only water as a byproduct.[1][2][3][5]
Mechanistic Insight: The Hydrogen Borrowing Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimization.[1] The reaction proceeds through three distinct phases coupled by the palladium catalyst.[1][5][6]
The Catalytic Cycle (DOT Visualization)
The following diagram illustrates the cascade: Dehydrogenation
Figure 1: The closed-loop "Hydrogen Borrowing" cycle where Palladium shuttles hydride equivalents.[1]
Critical Parameters & Catalyst Selection
Successful implementation requires balancing the electronic properties of the aniline and the steric profile of the alcohol.[1]
Table 1: Catalyst System Comparison
| Parameter | Homogeneous Systems (e.g., Pd(OAc)₂ / Ligand) | Heterogeneous Systems (e.g., Pd/C, Pd/Fe₂O₃) |
| Activity | High: Excellent for sterically hindered or electron-deficient anilines.[1][5] | Moderate: Best for simple, unhindered substrates.[1] |
| Selectivity | Tunable via ligand design (phosphine vs. NHC).[1] | Generally favors mono-alkylation; surface effects dominate.[1] |
| Stability | Sensitive to air/moisture; requires inert atmosphere.[1] | Robust; often air-stable and reusable.[1] |
| Purification | Requires scavenging or chromatography to remove metal traces.[1] | Simple filtration (Celite/Membrane).[1] |
| Key Use Case | Late-stage functionalization of complex APIs. | Large-scale process chemistry (kg scale). |
Experimental Protocols
Protocol A: Homogeneous N-Alkylation (High Precision)
Application: Ideal for functionalizing deactivated anilines (e.g., with -CF₃, -CN groups) or using secondary alcohols.[1]
Reagents:
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)[1]
-
Ligand: Xantphos or DPEphos (2-4 mol%) — Wide bite angle ligands stabilize the Pd-hydride species.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]
-
Solvent: Toluene or tert-Amyl Alcohol (0.5 M concentration)
Step-by-Step Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol), Xantphos (11.6 mg, 0.02 mmol), and Cs₂CO₃ (390 mg, 1.2 mmol).[1]
-
Addition: Add the Aniline (1.0 mmol) and the Alcohol (1.2 - 1.5 mmol). Add Toluene (2.0 mL).[1][7]
-
Reaction: Seal the tube with a Teflon screw cap. Heat to 100–110 °C for 12–24 hours.
-
Note: The reaction color typically shifts from orange/red to dark brown/black.[1]
-
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the aniline and the transient imine intermediate.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove solid base and Pd black.[1] Rinse with Ethyl Acetate.[1][8]
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Heterogeneous N-Alkylation (Scalable & Green)
Application: Routine alkylation of electron-neutral/rich anilines with primary alcohols.[1]
Reagents:
-
Catalyst: 5% or 10% Pd/C (5-10 wt% loading relative to substrate)[1]
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.0 equiv)[1]
-
Solvent: Xylene or Mesitylene (High boiling point required) or Solvent-Free (if liquid reagents).[1]
Step-by-Step Workflow:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add Aniline (10 mmol), Alcohol (12 mmol), powdered KOH (10 mmol), and Pd/C (100 mg).
-
Inerting: Evacuate and backfill with Nitrogen (3 cycles).[1] While Pd/C is stable, oxygen can quench the active hydride species.[1]
-
Reaction: Heat to reflux (110–130 °C ) for 12–18 hours.
-
Tip: Use a Dean-Stark trap if the reaction is slow; removing water drives the equilibrium (Imine formation).[1]
-
-
Workup: Hot filtration is critical.[1] Filter the hot mixture through Celite to capture the catalyst.[1]
-
Isolation: The filtrate often yields pure product upon evaporation or recrystallization.[1]
Troubleshooting & Optimization
Use this logic flow to resolve common issues.
Figure 2: Decision matrix for optimizing reaction conditions.
Common Failure Modes:
-
Imine Stalling: If the imine is observed but not the amine, the "hydrogen return" step is failing.[1] This often happens if the reaction is not sealed well (H₂ escapes) or if the catalyst is deactivated.[1] Solution: Ensure a closed system or slight H₂ overpressure (balloon).[1]
-
Beta-Hydride Elimination Failure: If the alcohol doesn't oxidize, the catalyst may not be active enough.[1] Solution: Switch to a more electron-rich ligand (e.g., PCy₃) to facilitate oxidative addition.[1]
References
-
Mechanistic Overview of Hydrogen Borrowing
-
Heterogeneous Catalysis Protocols
-
BenchChem Application Notes
-
Cross-Coupling Comparison (Alkyl Halides)
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
High-Performance Synthesis of 4-(2-Phenylethyl)aniline Scaffolds: From Bench to Bioassay
Strategic Overview
The 4-(2-phenylethyl)aniline motif (also known as
For drug development professionals, the challenge is not just synthesizing the molecule, but generating a library of derivatives with high purity (>98%) and ensuring these lipophilic amines are bioassay-ready .
This guide details a modular, two-stage synthetic workflow designed for library generation, followed by a rigorous protocol for solubilization and bioassay integration.
Retrosynthetic Logic & Pathway Design
To maximize derivative diversity, we avoid direct alkylation of anilines (which leads to over-alkylation). Instead, we utilize a Heck Coupling – Hydrogenation sequence. This modular approach allows independent modification of the "Head" (aniline ring) and the "Tail" (phenyl ring) using commercially available precursors.
The "Heck-Mate" Strategy
-
Step 1 (Construction): Palladium-catalyzed Heck coupling of a 4-haloaniline with a styrene derivative creates the stilbene linkage.
-
Step 2 (Saturation): Catalytic hydrogenation simultaneously reduces the olefin and cleans up any residual nitro groups (if nitro-precursors are used).
Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.
Detailed Synthetic Protocols
Method A: The Modular Heck-Hydrogenation Route (Recommended)
Best for: Creating diverse libraries with substituents on either ring.
Phase 1: Heck Coupling (Synthesis of the Stilbene)
Reaction: 4-Iodoaniline + Styrene
Reagents:
-
4-Iodoaniline (1.0 equiv)
-
Styrene derivative (1.2 equiv)
-
Pd(OAc)
(2 mol%) -
Tri-o-tolylphosphine (P(o-tol)
) (4 mol%) - Crucial for preventing Pd precipitation. -
Triethylamine (Et
N) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Protocol:
-
Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine 4-iodoaniline (5 mmol, 1.09 g), Pd(OAc)
(22 mg), and P(o-tol) (60 mg). -
Inertion: Evacuate and backfill with Nitrogen (
) three times. -
Addition: Add anhydrous MeCN (15 mL), followed by Et
N (1.4 mL) and the Styrene (6 mmol) via syringe. -
Reaction: Seal the tube and heat to 85°C for 12–16 hours. The solution will darken (orange/brown).
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Rinse with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 8:2).
-
Checkpoint: The product (stilbene) is highly fluorescent under UV (365 nm).
-
Phase 2: "Global" Hydrogenation
Reaction: 4-Aminostilbene
Protocol:
-
Dissolution: Dissolve the purified stilbene (from Phase 1) in Methanol (MeOH) (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (10% by weight of the substrate). Safety: Add catalyst under N2 flow to avoid ignition of methanol vapors.
-
Hydrogenation: Attach a hydrogen balloon (1 atm). Purge the flask carefully. Stir vigorously at RT for 4–6 hours.
-
Monitoring: Monitor by TLC. The fluorescence of the stilbene will disappear upon conversion to the phenethyl product.
-
Isolation: Filter through Celite. Concentrate in vacuo.
-
Salt Formation (Critical for Bioassays):
-
Dissolve the free base oil in minimal diethyl ether.
-
Add 2M HCl in ether dropwise.
-
Collect the white precipitate (Hydrochloride salt) via filtration.
-
Why? The HCl salt is stable, non-hygroscopic, and easier to weigh for bioassays than the oily free base.
-
Method B: Direct Reduction of 4-Nitrostilbenes (High-Throughput)
Best for: Scale-up when the nitrostilbene precursor is commercially available.
Reagents: 4-Nitrostilbene, Ammonium Formate, Pd/C, Ethanol.
Protocol:
-
Dissolve 4-nitrostilbene (1 mmol) in Ethanol (10 mL).
-
Add 10% Pd/C (50 mg).
-
Add Ammonium Formate (5 mmol) as a hydrogen donor (safer than H2 gas for parallel synthesis).
-
Reflux for 1 hour.
-
Filter hot through Celite. Upon cooling, the product often crystallizes, or can be isolated by concentration.
Bioassay Preparation & Compatibility
Synthesizing the molecule is only half the battle. Aniline derivatives are notorious for solubility issues and oxidation in biological media.
Solubility Data & Solvent Systems[1]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Bioassay Compatibility |
| DMSO | High (>100 mM) | High (>100 mM) | Excellent (Limit <0.5% v/v) |
| Ethanol | High | Moderate | Good (Limit <1% v/v) |
| Water/PBS | Insoluble (<10 µM) | Moderate (~5-10 mM) | Target Medium |
| PEG-400 | High | High | Good Co-solvent |
Protocol: Preparation of "Shock-Proof" Stock Solutions
Direct dilution of a high-concentration DMSO stock into aqueous buffer often causes microprecipitation , which leads to false negatives (loss of compound) or false positives (aggregates hitting targets).
The "Intermediate Dilution" Step:
-
Master Stock: Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C.
-
Working Stock (100x): Dilute the Master Stock 1:10 into pure Ethanol or PEG-400 (not water yet).
-
Result: 1 mM solution in 90% organic solvent.
-
-
Final Assay Mix: Pipette 1 µL of Working Stock into 99 µL of Assay Buffer.
Quality Control for Bioassays
-
Purity: Must be >95% by HPLC (254 nm). Impurities (e.g., traces of Pd) can be toxic to cells.
-
Scavenging: If using Method A (Heck), treat the final product with a metal scavenger resin (e.g., SiliaMetS® Thiol) to ensure Pd levels are <5 ppm.
-
Stability: Freshly prepare stocks. Anilines can oxidize to azo-dimers (colored) upon prolonged exposure to air/light in solution.
Workflow Visualization
Figure 2: End-to-end workflow from chemical synthesis to biological application.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Ganesan, B., et al. (2018). Copper(II)-catalyzed annulative formylation of o-alkynylanilines.[2] ResearchGate.[4] Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-454. Link
-
EPA CompTox Dashboard. N-Methyl-4-(2-phenylethyl)aniline Chemical Data. Link
-
Stock, B. H., et al. (1970). Stimulation of hepatic microsomal aniline p-hydroxylase activity by dimethyl sulfoxide.[5] Toxicology and Applied Pharmacology. Link
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.st [sci-hub.st]
Harnessing the Potential of 4-(2-Phenylethyl)aniline in Fine Chemical Synthesis
An Application Guide for the Synthetic Chemist
Abstract
4-(2-Phenylethyl)aniline, a versatile bifunctional molecule, serves as a pivotal building block in the landscape of fine chemical and pharmaceutical synthesis. Its unique structure, combining a reactive primary aniline with a non-polar phenylethyl tail, offers a strategic scaffold for developing a diverse array of high-value compounds. This guide provides an in-depth exploration of key synthetic transformations involving 4-(2-Phenylethyl)aniline, focusing on N-Acylation and N-Alkylation reactions. We present detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and offer comparative data to assist researchers in method selection. The aim is to equip scientists in drug discovery and chemical development with the practical knowledge to effectively utilize this important intermediate.
Introduction: The 4-(2-Phenylethyl)aniline Scaffold
4-(2-Phenylethyl)aniline (CAS: 13024-49-2, Molecular Formula: C₁₄H₁₅N) is an aromatic amine that has garnered significant interest as a precursor in organic synthesis.[1][2] Its structure is characterized by a nucleophilic amino group attached to a benzene ring, which is itself substituted with a phenylethyl moiety at the para position. This combination provides a reactive site for functionalization (the -NH₂ group) while the dibenzyl-like backbone imparts specific steric and electronic properties that can be exploited in molecular design.
The aniline functional group is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4] Its ability to participate in a wide range of chemical reactions makes it an invaluable handle for constructing more complex molecular architectures.[5] This guide will focus on two of the most fundamental and powerful transformations of the aniline moiety: N-acylation for the synthesis of amides and N-alkylation for the synthesis of secondary and tertiary amines.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-phenylethyl)aniline | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Molecular Formula | C₁₄H₁₅N | [1] |
| CAS Number | 13024-49-2 |[1] |
Core Application: N-Acylation for Amide Synthesis
The formation of an amide bond is arguably one of the most important reactions in organic and medicinal chemistry. Amides are stable, prevalent in biologically active molecules, and serve as key structural motifs. N-acylation of 4-(2-Phenylethyl)aniline provides direct access to a library of substituted amides, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
Protocol 1: Classical N-Acylation with Acyl Halides
This robust and widely used method relies on the high reactivity of acyl chlorides or bromides. The primary consideration for this reaction is the management of the hydrogen halide (e.g., HCl) byproduct, which can protonate the starting aniline, rendering it unreactive. Therefore, the inclusion of a base is critical.
Causality and Experimental Rationale:
-
Acylating Agent: Acyl chlorides are highly electrophilic, leading to rapid and often quantitative conversion under mild conditions.
-
Base Selection: A non-nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine) is used to scavenge the generated acid. Alternatively, an aqueous base like sodium acetate can be used in a biphasic system, as described in the adapted protocol below.[7] This choice prevents the formation of unreactive aniline hydrochloride salts.
Detailed Step-by-Step Protocol:
-
Dissolution & Salt Formation: In a round-bottom flask, suspend 4-(2-Phenylethyl)aniline (1.0 eq.) in water (approx. 25-30 mL per gram of aniline). Add concentrated hydrochloric acid (1.0 eq.) dropwise with stirring. The aniline should dissolve as its hydrochloride salt is formed.[7]
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.2 eq.) in a minimal amount of water.[7]
-
Acylation Reaction: To the stirred solution of the aniline salt, add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq.) in a single portion. Immediately follow with the addition of the sodium acetate solution.[7] A precipitate of the N-acylated product should form rapidly.
-
Isolation: Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: General workflow for classical N-acylation.
Protocol 2: Green Synthesis via Catalytic Amidation
Modern synthetic chemistry emphasizes sustainability, favoring methods that reduce waste and avoid harsh reagents. Direct amidation of carboxylic acids is an attractive alternative to using acyl halides, but it requires activation of the carboxylic acid. Solvent-free methods using catalysts like boric acid are emerging as highly efficient and environmentally benign options.[8]
Causality and Experimental Rationale:
-
Catalyst: Boric acid acts as a Lewis acid catalyst, activating the carboxylic acid carbonyl group towards nucleophilic attack by the aniline.
-
Solvent-Free: The reaction proceeds by heating a neat mixture of the reactants. This eliminates the need for potentially hazardous solvents, simplifies workup, and improves atom economy. Water is the only byproduct.
Detailed Step-by-Step Protocol:
-
Reactant Mixture: In a mortar, combine 4-(2-Phenylethyl)aniline (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a catalytic amount of boric acid (5-10 mol%).
-
Trituration: Grind the mixture thoroughly with a pestle for 5-10 minutes until a homogeneous, fine powder is obtained.[8]
-
Reaction: Transfer the mixture to a round-bottom flask and heat it directly (e.g., in a heating mantle or oil bath) to the required temperature (typically 100-150°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Dissolve the solid residue in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with aqueous sodium bicarbonate to remove unreacted carboxylic acid and boric acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by column chromatography or recrystallization.
Core Application: N-Alkylation for Secondary & Tertiary Amine Synthesis
N-alkylated anilines are critical intermediates for pharmaceuticals, agrochemicals, and functional materials.[5] Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation and the formation of salt byproducts. Modern catalytic methods offer far superior selectivity and efficiency.
Protocol 1: Reductive Amination with Carbonyl Compounds
Reductive amination is a highly versatile and reliable method for N-alkylation. It involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is immediately reduced in situ to the corresponding amine.[9]
Causality and Experimental Rationale:
-
Imine Formation: The reaction is typically catalyzed by a weak acid (e.g., acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the aniline.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reductant of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot procedure.[9]
Detailed Step-by-Step Protocol:
-
Imine Formation: To a stirred solution of 4-(2-Phenylethyl)aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired aldehyde or ketone (1.1 eq.).[9]
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours, monitoring the consumption of the starting material by TLC.
-
Quenching & Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[9]
-
Extraction & Purification: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude amine by column chromatography.
Sources
- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of 4-(2-Phenylethyl)aniline via Column Chromatography
Abstract
This protocol details the purification of 4-(2-Phenylethyl)aniline (also known as p-phenethylaniline), a lipophilic primary aromatic amine used frequently as a scaffold in drug discovery (e.g., opioid receptor modulators).[1][2] While the compound's lipophilicity suggests standard normal-phase chromatography, the primary amine functionality presents a specific challenge: silanol interaction .[1][3] Unmodified silica gel is slightly acidic (
This guide provides a validated method using Triethylamine (TEA)-modified silica gel chromatography to suppress silanol activity, ensuring sharp peak shape and high recovery.[1][2]
Compound Profile & Pre-Purification Analysis[1][2][4]
Before initiating chromatography, the crude material must be characterized to define the separation difficulty.[3]
Table 1: Physicochemical Properties
| Property | Data | Relevance to Purification |
| Molecular Formula | -- | |
| Molecular Weight | 197.28 g/mol | Small molecule; fast diffusion.[1][2][4][5] |
| Physical State | Solid (Waxy crystals) | Dry loading is recommended over wet loading to prevent precipitation in the column head.[3] |
| Melting Point | 52–54 °C | Low melting point; avoid high heat during rotovap to prevent "bumping."[1][3] |
| Basicity ( | ~9-10 (Aniline derivative) | Critical: Will interact with acidic silica silanols.[1][2] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with standard mobile phases.[2][3] |
Impurity Profile (Synthesis Context)
If synthesized via the catalytic hydrogenation of 4-nitrobibenzyl or 4-nitrostilbene, common impurities include:
-
Starting Material: 4-(2-phenylethyl)nitrobenzene (Yellow, less polar).[1][2]
-
Intermediates: Azo or azoxy dimers (Colored, very non-polar).[1][3]
-
Side Products: 4-styrylaniline (if reduction of the alkene was incomplete).
Thin Layer Chromatography (TLC) Method Development[1][2]
Standard TLC on silica plates will likely show the product as a streak rather than a spot.[1][3] To accurately determine
Protocol: The "TEA-Modified" TLC
Goal: Achieve an
-
Control Solvent: 20% Ethyl Acetate (EtOAc) in Hexanes.[1][3]
-
Modified Solvent: 20% EtOAc / 79% Hexanes / 1% Triethylamine (TEA) .
-
Visualization:
Scientific Insight: The TEA competes for the acidic silanol sites (
), effectively "capping" them.[2][3] This forces the target aniline to interact only with the solvent system, governed by pure partition chromatography logic rather than ion-exchange mechanisms.[1][3]
Column Chromatography Protocol
Phase 1: Column Packing & Neutralization
Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Column Volume (CV): ~10-20 CVs required for separation.[1][2]
Step-by-Step:
-
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude mass.[1][3]
-
Slurry Preparation: Suspend silica in 10% EtOAc / 90% Hexanes .
-
The Neutralization Step (Crucial):
-
Add 1% v/v Triethylamine to the slurry solvent before pouring into the column.[1][3][6]
-
Alternative: If packing dry, flush the packed column with 2 CVs of Hexanes + 5% TEA to saturate the silica surface, then flush with 2 CVs of pure starting eluent to remove excess free TEA.[2][3]
-
Why? Pre-saturating the column is more effective than just adding TEA to the mobile phase, as it ensures the entire path length is deactivated before the sample hits the silica.[2][3]
-
Phase 2: Sample Loading
Method: Dry Loading (Recommended for waxy solids).[1][2][3]
-
Dissolve crude 4-(2-Phenylethyl)aniline in a minimum amount of DCM.[1][2]
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Gently add this powder to the top of the pre-equilibrated column and add a layer of sand.[1][3]
Phase 3: Elution Gradient
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 2-inch diameter).
| Step | Solvent Composition (v/v) | Volume (CV) | Purpose |
| 1 | 5% EtOAc / 95% Hexanes (+1% TEA) | 2 CV | Elute non-polar impurities (nitro compounds, dimers).[1][2] |
| 2 | 10% EtOAc / 90% Hexanes (+1% TEA) | 3 CV | Ramping polarity. |
| 3 | 20% EtOAc / 80% Hexanes (+1% TEA) | 5-8 CV | Elution of 4-(2-Phenylethyl)aniline. |
| 4 | 50% EtOAc / 50% Hexanes (+1% TEA) | 2 CV | Flush polar impurities/oligomers.[1][2] |
Note: Maintain 0.5% – 1.0% TEA in the mobile phase throughout the run to prevent "reactivation" of silanols as the solvent front moves.[1][3]
Post-Purification Processing
The collected fractions will contain the product and Triethylamine.[1][3] TEA has a high boiling point (89 °C) relative to standard solvents and smells distinctively fishy.[1][2][3]
Removal Protocol:
-
Concentration: Rotovap fractions at 40–45 °C. Most solvent will evaporate, leaving the product and residual TEA.
-
Azeotropic Removal (Optional): Add small portions of DCM or Ethanol and re-evaporate to help carry off residual TEA.[1][2][3]
-
High Vacuum: Place the resulting oil/solid under high vacuum (< 1 mbar) for 4–6 hours. This is usually sufficient to remove TEA.[1][3]
-
Verification: Check 1H NMR.
-
TEA Signals: Quartet at ~2.5 ppm, Triplet at ~1.0 ppm.[2][3]
-
Target: If TEA persists (>5%), dissolve product in DCM and wash with saturated NaHCO₃ (mildly basic wash removes salts without protonating the aniline) or simply repeat high vacuum.[2][3] Do not wash with acid , or you will extract your product into the water layer.[2][3]
-
Process Visualization (Graphviz)[1][2]
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Workflow logic for amine purification. The decision to use TEA-modified silica is critical for preventing yield loss due to tailing.[1][2]
Troubleshooting & Safety
Troubleshooting
-
Problem: Product co-elutes with a yellow impurity.
-
Problem: Product crystallizes on the column tip.
Safety (E-E-A-T)
-
Aniline Toxicity: Aromatic amines are toxic by inhalation and skin absorption.[1][3] They can cause methemoglobinemia.[1][3] Always wear double nitrile gloves and work in a fume hood. [2][3]
-
Silica Dust: Inhalation of silica dust causes silicosis.[1][3] Use a mask when weighing or packing dry silica.[1][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline.[1][2] Retrieved from [Link][1][2]
-
Teledyne ISCO (2010). Effective Organic Compound Purification – Guidelines and Tactics for Flash Chromatography.[1][3][7] (Discusses amine purification strategies). Retrieved from [Link]
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. teledyneisco.com [teledyneisco.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(2-Phenylethyl)aniline synthesis
Topic: Optimizing Reaction Conditions for High-Purity Synthesis
CAS No: 13024-49-2 Synonyms: 4-Phenethylaniline; 4-Aminobibenzyl; p-(2-Phenylethyl)aniline.[1][2][3]
Executive Summary & Core Chemistry
This guide focuses on the most robust industrial and laboratory route for synthesizing 4-(2-phenylethyl)aniline: the Catalytic Hydrogenation of 4-Nitrostilbene (or 4-Nitrobibenzyl) .[1][2][3]
While 4-nitrobibenzyl is the direct analog, using 4-nitrostilbene is often preferred in early-stage development because the stilbene precursor is synthetically accessible via the Heck reaction or condensation.[1][2][3] A single hydrogenation step simultaneously reduces the nitro group (
The Reaction Pathway & Critical Control Points
The following diagram illustrates the reaction logic and where failures (impurities) typically occur.
Figure 1: Mechanistic pathway of nitro-reduction.[1][3][4] The accumulation of the Hydroxylamine intermediate is the primary cause of colored azoxy impurities.
Critical Process Parameters (CPP)
To achieve >98% yield and avoid the "orange oil" syndrome (azoxy contamination), adhere to these parameters.
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | 10% Pd/C (50% wet) | Palladium is superior for simultaneous alkene saturation and nitro reduction.[1][2][3] "Wet" catalyst prevents fire hazards.[1][2][3][5][6] |
| Loading | 5–10 wt% relative to substrate | Lower loading (<5%) risks stalling at the hydroxylamine stage, leading to coupling side reactions. |
| Solvent | Ethanol or Ethyl Acetate | MeOH is faster but poses higher fire risks.[1][2][3][7] EtOAc is excellent for solubility but requires rigorous O2 purging to prevent acetate oxidation byproducts.[1][2][3] |
| Pressure | 30–50 psi (2–3.5 bar) | Atmospheric pressure (balloon) is often insufficient for the rate-limiting reduction of hydroxylamine to amine.[1][2][3] |
| Temperature | RT to 45°C | Higher temps (>60°C) increase the risk of over-hydrogenating the aromatic ring (rare with Pd/C, but possible). |
Troubleshooting Guide (FAQ)
Issue 1: The reaction mixture turned bright orange/red and conversion stalled.
Diagnosis: Formation of Azoxy or Azo intermediates.[2][3][4]
-
Mechanism: When the reduction of the intermediate phenylhydroxylamine (
) is slow (due to low H2 pressure or deactivated catalyst), it condenses with the nitroso intermediate to form azoxy species. These are highly colored and difficult to reduce further.[1][2][3] -
Corrective Action:
-
Do not add acid. Acid promotes rearrangement to toxic aminophenols.[1][2][3]
-
Increase H2 Pressure: Shift the equilibrium toward the amine.
-
Spike Catalyst: Add fresh Pd/C (carefully, under inert gas) and restart agitation.
-
Prevention: Ensure high agitation rates ( >800 rpm) to maximize gas-liquid mass transfer.
-
Issue 2: Starting material (Stilbene) is gone, but the product mass is incorrect.
Diagnosis: Selective reduction failure (if starting from 4-nitrostilbene).[1][3]
-
Scenario A (Mass too low): You reduced the nitro group but not the double bond.[2][3] (Result: 4-aminostilbene).[1][2][3]
-
Scenario B (Mass too high): You reduced the aromatic ring (Over-reduction).[2][3]
Issue 3: The product is an oil that won't crystallize.
Diagnosis: Trace solvent or impurity effects.[1][2][3]
-
Pure 4-(2-phenylethyl)aniline has a melting point of ~99-101°C (Reference: PubChem/Patents).[1][2][3]
-
Solution:
Standard Operating Procedure (The "Gold Standard")
Objective: Synthesis of 4-(2-phenylethyl)aniline from 4-nitrostilbene.
Safety Warning: Pd/C is pyrophoric when dry.[1][2][3] Hydrogen gas is explosive.[1][2][3] Ground all equipment.
-
Preparation:
-
In a hydrogenation vessel (Parr shaker or autoclave), charge 4-nitrostilbene (1.0 equiv).[1][2][3]
-
Add Ethyl Acetate or Ethanol (10 mL per gram of substrate).[1][2][3] Note: Ensure substrate is fully dissolved or finely suspended.
-
Add 10% Pd/C (50% water wet) (10 wt% loading based on dry weight of substrate).[1][2][3]
-
-
Inerting:
-
Reaction:
-
Workup:
References & Authority
-
PubChem Compound Summary. "4-(2-Phenylethyl)aniline (CID 83054)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[3]
-
Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[2][3] Advanced Synthesis & Catalysis, 2003.[2][3] (General authority on nitro-reduction selectivity).[1][2][3]
-
Synthesis of Phenethylanilines: Google Patents, CN102249986A (Preparation of N-phenethyl-4-anilinopiperidine intermediates).[1][2][3] Link
-
Catalyst Safety: "Handling Palladium on Carbon." Organic Chemistry Portal. (Standard safety protocols for Pd/C).
Sources
- 1. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. aidic.it [aidic.it]
Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Anilines
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reductive amination of anilines. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face during your experiments, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.
Reductive Amination of Anilines: The Core Reaction
Reductive amination is a cornerstone transformation in organic synthesis for the formation of C-N bonds, allowing for the alkylation of amines.[1] The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate from the reaction of an aniline with an aldehyde or ketone, followed by its reduction to the corresponding secondary or tertiary amine.[2][3] While powerful, the reaction's success, particularly with less nucleophilic anilines, is highly sensitive to reaction conditions.
Diagram: General Mechanism of Reductive Amination
Caption: The two-step process of reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What are the most likely causes?
Low conversion is a common issue, often pointing to problems with imine formation, the choice of reducing agent, or suboptimal reaction conditions.[4][5]
A1: Key Areas to Investigate:
-
Inefficient Imine Formation: The equilibrium between the aniline, carbonyl compound, and the resulting imine may not favor the imine. This is particularly true for electron-deficient anilines, which are less nucleophilic.[5][6][7]
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is generally favored under mildly acidic conditions (pH 4-5).[4][5][9]
-
Causality: If the pH is too low, the aniline will be protonated, rendering it non-nucleophilic.[5][9] If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.
-
Solution: The addition of a catalytic amount of a weak acid, like acetic acid, can significantly improve the rate of imine formation.
-
-
Incorrect Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone faster than the imine is formed, leading to the alcohol as a major byproduct.[4]
-
Poor Solubility: If your aniline or carbonyl compound has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Solution: Select a solvent in which all reactants are soluble. Common solvents for reductive amination include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[11]
-
Q2: I'm observing a significant amount of the corresponding alcohol from my aldehyde/ketone starting material. How can I prevent this?
The formation of the alcohol byproduct is a clear indication that the reduction of the carbonyl is outcompeting the reduction of the imine.
A2: Strategies to Minimize Carbonyl Reduction:
-
Change the Reducing Agent: As mentioned above, sodium borohydride is a common culprit. Switching to a more selective reducing agent is the most effective solution.
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Reduces both carbonyls and imines | Methanol, Ethanol | Add after allowing time for imine formation.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions | Methanol | Toxic byproducts (HCN) can be generated.[8][10] |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for iminium ions | DCM, DCE, THF | Water-sensitive; safer alternative to NaBH₃CN.[2][11] |
-
Procedural Change: If you must use a less selective reducing agent like NaBH₄, a two-step procedure can be beneficial. First, allow the imine to form completely (this can be monitored by TLC or NMR) and then add the reducing agent.[4]
Diagram: Troubleshooting Low Yields
Caption: A decision tree for troubleshooting reductive amination.
Q3: My aniline is electron-deficient, and the reaction is very sluggish. What specific modifications can I try?
Electron-deficient anilines are notoriously challenging substrates for reductive amination due to their decreased nucleophilicity.[6][7]
A3: Advanced Strategies for Electron-Deficient Anilines:
-
Stronger Acid Catalysis: For weakly basic anilines, stronger acids like trifluoroacetic acid (TFA) in combination with STAB have been shown to be effective.[12] The TFA facilitates both the formation of the iminium ion and the subsequent reduction.
-
Alternative Reducing Systems: More powerful reducing systems may be necessary. Combinations such as BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF have been developed for the reductive amination of ketones with electron-deficient anilines, often leading to full conversion in a short time.[6][7][13]
-
Catalytic Methods: Certain transition metal catalysts can facilitate the reductive amination of electron-deficient amines. For instance, Re₂O₇ in the presence of a silane hydride source has been reported to be effective.[14]
Q4: How can I effectively monitor the progress of my reductive amination?
Monitoring the reaction is key to understanding when it is complete and to avoid unnecessary side reactions or decomposition.
A4: Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of your starting materials (aniline and carbonyl) and the appearance of the product.[15] A co-spot of the starting materials alongside the reaction mixture is essential for accurate interpretation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. It allows you to track the consumption of reactants and the formation of the desired product, as well as identify any major byproducts. High-throughput screening methods utilizing mass spectrometry are also being developed for rapid reaction optimization.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction's progress.
Experimental Protocols
General Protocol for Reductive Amination of an Aniline using STAB
-
To a solution of the aniline (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in an appropriate aprotic solvent (e.g., DCM, DCE, THF) is added acetic acid (1.1 equiv).
-
The mixture is stirred at room temperature for 15-30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added portion-wise over 10 minutes. Caution: The addition may be exothermic.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization as needed.
References
-
Chen, J., et al. (2013). Reductive amination of tertiary anilines and aldehydes. Chemical Communications, 49(78), 8866-8868. Available at: [Link]
-
Boros, E. E., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3587-3590. Available at: [Link]
-
Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. Available at: [Link]
-
Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Ghorai, P., & Das, B. G. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 48(66), 8276-8278. Available at: [Link]
-
de la Herrán, G., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(28), 5857-5861. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
-
Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1776-1784. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. Available at: [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Available at: [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Pearson. Available at: [Link]
-
Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745-1748. Available at: [Link]
-
Gotor-Fernández, V., et al. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
de la Herrán, G., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]
-
Robertson, A., et al. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Marine Drugs, 20(6), 390. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. interchim.fr [interchim.fr]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Phenylethyl)aniline
[1][2][3]
Topic: Purification Strategies for Crude 4-(2-Phenylethyl)aniline CAS: 13024-49-2 (also ref. 13021-18-6 for generic substitution context) Ticket ID: PUR-PEA-001 Status: Open for Consultation[1][2][3]
Executive Summary
4-(2-Phenylethyl)aniline (also known as
Critical Physicochemical Constraints:
-
Physical State: Low-melting solid (MP: 52–54 °C).[1][2][3][4]
-
Basicity: Weak base (Predicted pKa of conjugate acid
4.9).[2][3] -
Stability: Prone to oxidation (darkening) upon air exposure due to the electron-rich aniline moiety.[1][2][3]
This guide provides a tiered purification approach ranging from gross impurity removal (Acid-Base Extraction) to high-purity isolation (Recrystallization & Chromatography).[1][2][3]
Module 1: Gross Purification (Acid-Base Extraction)
User Question: "My crude reaction mixture is dark and oily. How do I remove unreacted starting materials (e.g., nitro-compounds) and neutral side products?"
Technical Solution: Because the target molecule is a basic amine, it can be selectively switched between organic-soluble and water-soluble states using pH manipulation.[1][2][3] Neutral impurities (unreacted nitrobibenzyl, stilbenes) will not ionize and can be washed away.[2][3]
Protocol: The "pH Switch" Method
-
Dissolution: Dissolve the crude oil/solid in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate ).[2][3]
-
Protonation (Salt Formation): Add 1M HCl slowly with vigorous stirring.
-
Separation (The Wash): Transfer to a separatory funnel.
-
Basification (Recovery): Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO
. -
Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (3x).
-
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate in vacuo.
Visualization: Acid-Base Workflow
Figure 1: Selective isolation of 4-(2-phenylethyl)aniline using pH-dependent solubility.
Module 2: Recrystallization (The Polishing Step)[1][2][3]
User Question: "I performed the extraction, but the solid is still off-white/tan, or the melting point is broad (e.g., 48–51 °C). How do I improve crystallinity?"
Technical Solution: The low melting point (52–54 °C) makes this compound prone to "oiling out" (forming a liquid phase instead of crystals) during recrystallization.[2] You must use a solvent system that allows crystallization at lower temperatures.
Solvent Selection Table
| Solvent System | Polarity | Suitability | Notes |
| Ligroine / Hexanes | Non-polar | High | Literature standard [1].[1][2][3] Good for removing trace polar oxidation products.[3] |
| Ethanol / Water | Polar/Protic | Medium | Classic for anilines, but high risk of oiling out if water is added too fast.[2][3] |
| Hexane / EtOAc | Mixed | High | Excellent control.[1][3] Dissolve in min. EtOAc, add Hexane until turbid. |
Troubleshooting: "Oiling Out"
If the product separates as an oil droplet at the bottom of the flask:
-
Re-heat until the oil dissolves.
-
Add a seed crystal (if available) or scratch the glass wall with a rod.[2][3]
-
Cool Slower: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.[3]
-
Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to redissolve the oil, then cool again.[2][3]
Module 3: Chromatography (High Purity >99%)
User Question: "I have closely eluting isomers (e.g., ortho-isomer) or need >99.5% purity for biological assays. Recrystallization isn't working."
Technical Solution: Silica gel chromatography is required.[3] However, amines interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) and poor separation.[2][3]
Protocol: Amine-Modified Silica Chromatography[1][2][3]
-
Stationary Phase: Standard Silica Gel (230-400 mesh).[1][2][3]
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 9:1, Gradient to 7:3).[2][3]
-
The Critical Modifier: Add 1% Triethylamine (Et
N) or 1% NH OH to the mobile phase.[2][3]
Visualization: Purification Logic Tree
Figure 2: Decision matrix for selecting the appropriate purification method.
Module 4: Storage & Stability (Prevention)
User Question: "My purified compound turned purple/brown after a week on the bench. Why?"
Technical Solution: Anilines are electron-rich and susceptible to auto-oxidation by atmospheric oxygen, forming colored impurities (azobenzenes or quinone-imines).[1][2][3]
Preservation Strategy:
-
Inert Atmosphere: Store under Nitrogen or Argon.[3]
-
Salt Formation (Recommended for Long Term):
References
-
ChemicalBook. (2023).[2][3] 4-(2-Phenylethyl)aniline Properties and Melting Point Data. Retrieved from [1][2][3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. Retrieved from [1][2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard reference for general amine purification and recrystallization solvents).
-
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for Acid-Base extraction protocols).
Sources
- 1. 4-(2-PHENYLETHYL)ANILINE | 13024-49-2 [chemicalbook.com]
- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]
- 3. 4-(2-Phenylethynyl)aniline | C14H11N | CID 4617269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-PHENYLETHYL)ANILINE CAS#: 13024-49-2 [amp.chemicalbook.com]
- 5. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Optimization & Troubleshooting for Aromatic Amines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 12, 2026
Introduction: The "Tailing" Challenge
Welcome to the Aromatic Amine Support Hub. If you are analyzing compounds like anilines, pyridines, or pharmaceutical intermediates containing basic nitrogen, you likely face the "shark fin" peak shape—severe tailing that ruins resolution and integration accuracy.
The Core Conflict:
Aromatic amines are basic (
The Result: A secondary ion-exchange interaction occurs.[2] While the hydrophobic part of your molecule interacts with the C18 ligand (fast kinetics), the charged amine interacts with the silanol (slow kinetics). This "drag" creates the tail.
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause.
Figure 1: Decision matrix for troubleshooting peak tailing in basic analytes.
Tier 1 Support: Mobile Phase Chemistry
Q: I am using a standard C18 column at pH 7. Why is the tailing so bad?
A: At pH 7, two things are happening:
-
Your amine is likely protonated (Positive).
-
The silica surface silanols are deprotonated (Negative). This creates a perfect storm for ionic attraction. You must break this interaction using one of two pH strategies.
Strategy A: The "Silanol Suppression" (Low pH)
By lowering the pH below 3.0, you force the surface silanols back into their neutral (
-
Recommended Modifier: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Trade-off: Basic analytes will be fully ionized (
), making them very polar. They may elute near the void volume ( ) on a C18 column.
Strategy B: The "Analyte Suppression" (High pH)
By raising the pH above the analyte's
-
Benefit: The neutral amine interacts strongly with the C18 phase (increased retention) and ignores the silanols.
-
Critical Warning: Standard silica dissolves above pH 8.0. You must use a hybrid particle (e.g., Waters XBridge, Phenomenex Gemini) or a polymer column.
Strategy C: The "Sacrificial Base" (The TEA Fix)
If you must work at neutral pH (e.g., for MS sensitivity or stability), add a competing base.
Protocol: Preparation of Mobile Phase with Triethylamine (TEA)
-
Role of TEA: The TEA cation competes with your analyte for the active silanol sites, effectively "blocking" them.[3]
| Step | Action | Technical Note |
| 1 | Measure Water | Start with 90% of your final volume of HPLC-grade water. |
| 2 | Add TEA | Add TEA to reach 10–20 mM (approx. 1.4 – 2.8 mL per liter). |
| 3 | Adjust pH | CRITICAL: Adjust pH after adding TEA. Use Phosphoric Acid to lower pH to ~3.0 or 7.0. |
| 4 | Filter | Filter through 0.2 µm nylon filter. |
| 5 | Expiration | Discard after 48 hours. TEA oxidizes and increases background noise in UV/MS. |
Tier 2 Support: Stationary Phase Selection
Q: My mobile phase is optimized, but tailing persists. Is my column the problem?
A: Likely, yes. Older "Type A" silica contains metal impurities that increase silanol acidity.[4][5] Modern "Type B" silica is purer, but for aromatic amines, you often need specialized surface modifications.
Column Selection Matrix:
| Column Class | Technology | Mechanism of Action | Best For |
| Standard C18 (End-capped) | TMS capping | Small silyl groups cover accessible silanols.[2] | General screening; weak bases. |
| Polar-Embedded | Amide/Carbamate group in chain | The polar group creates a "water shield" near the surface, preventing amine access to silanols. | Basic compounds at pH 4–8; 100% aqueous stability. |
| Hybrid / Bidentate | Ethylene-bridged silica | Silica structure is reinforced, allowing high pH (up to 12). | Gold Standard for aromatic amines (run at pH 10+). |
| Charged Surface (CSH) | Positively charged surface | The surface is modified to have a permanent positive charge, repelling the positive amine. | Low pH analysis; LC-MS (works with Formic acid). |
Tier 3 Support: Advanced Troubleshooting (FAQs)
Q: My peak is not just tailing, it's "fronting" (leaning forward). Why? A: Fronting is rarely a silanol issue. It is usually Mass Overload or Solvent Mismatch .
-
The Fix: If your sample is dissolved in 100% Acetonitrile but your mobile phase is 90% Water, the sample precipitates or travels faster than the eluent at the inlet. Dissolve your sample in the starting mobile phase.
Q: Can I use Ion-Pairing Reagents (IPR) like Hexanesulfonic Acid? A: Yes, but with caution.
-
Mechanism: The sulfonate end binds to the amine, neutralizing the charge and increasing hydrophobicity.
-
Downside: Equilibration takes hours. Once you use IPR on a column, that column is permanently dedicated to IPR methods. It is difficult to wash off.
Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis cleaves the bonded phase (C18) and the end-capping groups, exposing more raw silanols over time. If you see this, the column has reached the end of its life.
Visualizing the Interaction Mechanism
Understanding the molecular behavior is key to solving the problem.
Figure 2: Molecular mechanism of peak tailing. The red arrow indicates the secondary interaction causing the issue.
References
-
McCalley, D. V. (2023). Understanding and managing the effect of residual silanol groups in HPLC. Chemical Communications. Link
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base. Link
-
Stoll, D. R. (2021). Peak Tailing in Liquid Chromatography: Causes and Solutions. LCGC North America. Link
-
Phenomenex. (2025).[6] High pH Stability for Basic Analytes using Gemini and Kinetex EVO. Technical Notes. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Mechanisms and Protocols. Technical Support Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
Technical Support Center: Enhancing the Stability of Aniline Derivatives for Biological Screening
Welcome to the technical support center dedicated to addressing the stability challenges of aniline derivatives in biological screening assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices for handling these versatile yet often sensitive compounds. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your compounds and the reliability of your screening data.
Introduction: The Aniline Dilemma in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous drugs and clinical candidates.[1] Their synthetic tractability and ability to form key interactions with biological targets make them invaluable. However, the very electronic nature that makes them pharmacologically active also renders them susceptible to degradation, posing a significant challenge to their stability during storage and biological screening.[2] This guide provides in-depth solutions to mitigate these stability issues, ensuring that the compound you test is the compound you synthesized.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding the stability of aniline derivatives.
Q1: My aniline derivative is showing a color change (e.g., turning brown) in DMSO stock solution. What is happening and is the compound still usable?
A color change, typically to a brownish hue, is a common indicator of aniline oxidation.[3] The amino group of the aniline moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This process can lead to the formation of colored oligomeric and polymeric byproducts.[4]
Whether the compound is still usable depends on the extent of degradation. A slight color change may indicate minimal degradation, but it is crucial to analytically assess the purity of the stock solution before proceeding.
Q2: I'm observing a decrease in the apparent activity of my aniline-containing compound over time in my aqueous assay buffer. What are the likely causes?
This is a frequent issue and can be attributed to several factors:
-
Oxidation: As with DMSO stocks, aniline derivatives can oxidize in aqueous buffers, a process that can be accelerated by dissolved oxygen and certain metal ions.[5]
-
pH-Dependent Instability: The stability of aniline derivatives can be highly pH-dependent.[6][7] Depending on the substituents on the aniline ring, extremes of pH can catalyze hydrolysis or other degradation pathways.
-
Photodegradation: Many aromatic amines are light-sensitive.[8] Exposure to ambient laboratory light, especially UV, can induce photochemical degradation.
-
Reaction with Assay Components: Some assay components, such as certain buffers or additives, may react with the aniline derivative.
Q3: What are the best practices for storing aniline derivative stock solutions?
Proper storage is critical to maintaining the integrity of your compounds.[9][10]
-
Solvent: High-purity, anhydrous DMSO is the preferred solvent for long-term storage.[11]
-
Temperature: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.
-
Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Always store aniline derivatives in amber vials or otherwise protected from light.[12]
-
Container Material: Use high-quality polypropylene or glass containers.[11]
Q4: Can I add antioxidants to my assay buffer to improve the stability of my aniline derivative?
Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation.[8][13] Phenolic antioxidants, for example, have been shown to inhibit the photoinduced transformation of anilines in aqueous solutions.[8] However, it is crucial to first validate that the chosen antioxidant does not interfere with your biological assay.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability problems encountered with aniline derivatives during biological screening.
Troubleshooting Guide 1: Investigating Compound Instability in an Aqueous Assay Buffer
This guide will help you systematically determine the cause of compound instability in your aqueous assay buffer.
Workflow for Investigating Aqueous Instability
Caption: Workflow for troubleshooting aniline derivative instability.
Experimental Protocol: Time-Course Stability Assessment by HPLC
-
Prepare a concentrated stock solution of your aniline derivative in DMSO (e.g., 10 mM).
-
Spike the compound into your aqueous assay buffer to the final assay concentration.
-
Immediately take a time-zero (T=0) sample and quench any potential reaction by diluting it in a suitable organic solvent (e.g., acetonitrile).
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, and 24 hours) and quench them as in step 3.
-
Plot the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Troubleshooting Guide 2: Mitigating Oxidative Degradation
This guide focuses on strategies to prevent the oxidative degradation of aniline derivatives.
Key Factors Influencing Oxidation and Mitigation Strategies
| Factor | Mechanism of Degradation | Mitigation Strategy |
| Oxygen (Air) | Direct oxidation of the amino group, often catalyzed by trace metals. | - Prepare solutions fresh. - Purge solvents with an inert gas (N₂ or Ar). - Store stock solutions under an inert atmosphere. |
| Light | Photochemically induced oxidation.[8] | - Work in a dimly lit environment. - Use amber vials for storage and assay plates. - Protect assay plates from light during incubation. |
| Temperature | Increased reaction rates of oxidation at higher temperatures.[16] | - Store stock solutions at -20°C or -80°C. - Minimize the time compounds are kept at room temperature. |
| pH | The susceptibility to oxidation can be pH-dependent.[6] | - Empirically determine the optimal pH for stability.[17] |
| Metal Ions | Catalyze oxidation reactions. | - Use high-purity water and reagents. - Consider adding a chelating agent (e.g., EDTA), if compatible with the assay. |
Diagram of Aniline Oxidation and Prevention
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]
- 4. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Substituted Phenethylamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for overcoming the poor solubility of substituted phenethylamines. As a class of compounds with immense therapeutic potential, their formulation is often hampered by limited aqueous solubility. This resource offers practical, evidence-based solutions to navigate these challenges effectively.
Understanding the Challenge: Why Do Substituted Phenethylamines Exhibit Poor Solubility?
Substituted phenethylamines are a broad class of organic compounds with a core phenethylamine structure. The solubility of these molecules is a delicate interplay between the hydrophobic phenyl ring and the hydrophilic amino group. The nature of the substituents on the phenyl ring, the ethyl chain, or the amino group can dramatically alter the physicochemical properties of the molecule, often leading to poor aqueous solubility.
Key Factors Influencing Solubility:
-
Lipophilicity: The presence of non-polar substituents (e.g., alkyl or aryl groups) increases the lipophilicity of the molecule, making it less soluble in aqueous media. The principle of "like dissolves like" dictates that non-polar molecules prefer non-polar environments.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state (crystal lattice) directly impacts solubility. A high lattice energy means that more energy is required to break the crystal structure and dissolve the compound.
-
pKa and pH: As basic compounds, the solubility of substituted phenethylamines is highly dependent on the pH of the medium.[1] At a pH below their pKa, the amine group is protonated, forming a more soluble cationic species. Conversely, at a pH above the pKa, the compound exists predominantly in its less soluble, neutral free base form.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the formulation of poorly soluble substituted phenethylamines in a question-and-answer format.
FAQ 1: My substituted phenethylamine free base is practically insoluble in water. What is the first and most fundamental step I should take to improve its solubility?
Answer:
The most fundamental and often most effective initial step is to exploit the basic nature of the amine group by adjusting the pH of the aqueous medium. By lowering the pH to a value at least 2 units below the compound's pKa, you can ensure near-complete protonation of the amine, leading to a significant increase in aqueous solubility.
Troubleshooting Protocol: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of your substituted phenethylamine as a function of pH.
Materials:
-
Your substituted phenethylamine compound
-
Phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
Analytical method for quantification (e.g., HPLC-UV)
-
Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
Procedure:
-
Add an excess amount of your solid compound to separate vials containing each buffer solution.
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility (e.g., in mg/mL) against the corresponding pH of the buffer.
Expected Outcome & Interpretation: You should observe a significant increase in solubility at lower pH values. This data is critical for deciding if a simple pH modification is sufficient for your intended application or if more advanced techniques are necessary.
FAQ 2: pH adjustment alone is not sufficient for my desired formulation concentration. What is the next logical step to significantly enhance solubility?
Answer:
Salt formation is a widely used and highly effective strategy for increasing the solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs), including substituted phenethylamines.[2][3] By reacting the basic phenethylamine with an acid, you form a salt that often has vastly improved aqueous solubility and better solid-state properties compared to the free base.
Troubleshooting Guide: Salt Screening
Objective: To identify a pharmaceutically acceptable salt form of your substituted phenethylamine with optimal solubility and stability.
Key Considerations for Counter-ion Selection:
-
pKa Difference: A general rule of thumb is that the difference in pKa between the base (your phenethylamine) and the acid (the counter-ion) should be greater than 3 to ensure stable salt formation.[3]
-
Common Counter-ions: A list of commonly used acidic counter-ions for basic drugs is provided in the table below.
| Counter-ion (Acid) | Properties and Considerations |
| Hydrochloric Acid (HCl) | Often forms highly soluble and stable crystalline salts. Can be hygroscopic. |
| Sulfuric Acid (H₂SO₄) | Can form both sulfates and bisulfates. Solubility can be variable. |
| Methanesulfonic Acid (Mesylate) | Good for forming stable, crystalline salts with good solubility. |
| Maleic Acid | Often used to form crystalline salts. Can be reactive. |
| Tartaric Acid | Chiral counter-ion, useful for chiral resolution of racemic phenethylamines.[4][5] |
| Citric Acid | Can form multiple salt stoichiometries. Generally good solubility. |
Experimental Workflow for Salt Screening:
Caption: A generalized workflow for salt screening of a basic API.
Troubleshooting Common Issues in Salt Formation:
-
Oiling Out/Amorphous Precipitate: If the salt does not crystallize and instead forms an oil or an amorphous solid, try changing the solvent system, adjusting the cooling rate, or using seed crystals.
-
Hygroscopicity: The resulting salt may be highly hygroscopic (readily absorbs moisture from the air). This can be addressed by careful selection of the counter-ion and by controlling the humidity during storage and handling.
-
Disproportionation: In some cases, the salt may convert back to the free base in the presence of moisture or in a buffered solution. This is more likely if the pKa difference between the API and the counter-ion is small.
FAQ 3: I am working with a non-ionizable substituted phenethylamine, or salt formation did not yield a suitable candidate. What other options do I have?
Answer:
Co-crystallization is an excellent alternative for improving the solubility and other physicochemical properties of non-ionizable compounds or when salt formation is problematic.[3] A co-crystal is a crystalline structure composed of the API and a neutral "co-former" held together by non-covalent interactions, such as hydrogen bonds.[6]
Troubleshooting Guide: Co-crystal Screening
Objective: To identify a suitable co-former that forms a stable co-crystal with your substituted phenethylamine, leading to enhanced solubility.
Selecting a Co-former: The key to successful co-crystal formation is selecting a co-former that can form strong hydrogen bonds with your phenethylamine derivative. Look for functional groups on your molecule that can act as hydrogen bond donors or acceptors and select co-formers with complementary functionalities.
Potential Co-formers for Phenethylamines:
| Co-former Class | Examples | Rationale |
| Carboxylic Acids | Benzoic Acid, Succinic Acid, Fumaric Acid | The carboxylic acid group can form strong hydrogen bonds with the amine group of the phenethylamine. |
| Amides | Saccharin, Nicotinamide | Can act as both hydrogen bond donors and acceptors. |
| Phenols | Resorcinol, Hydroquinone | The hydroxyl group can hydrogen bond with the amine. |
| Amino Acids | Proline, Glycine | Offer multiple hydrogen bonding sites and are generally recognized as safe (GRAS).[1][7] |
Experimental Workflow for Co-crystal Screening:
Caption: A simplified workflow for co-crystal screening.
Troubleshooting Common Issues in Co-crystallization:
-
No Co-crystal Formation: If you are unable to form a co-crystal, it may be that the intermolecular interactions between the API and the co-former are not strong enough to favor co-crystal formation over the individual crystalline forms. Try a wider range of co-formers with different functional groups.
-
Phase Instability: The formed co-crystal might be unstable and convert to other solid forms over time or under stress (e.g., humidity, temperature). A thorough solid-state characterization is crucial to identify the most stable form.
FAQ 4: My compound is still not soluble enough, even after trying pH modification, salt formation, and co-crystallization. What formulation-based approaches can I use?
Answer:
When modification of the solid form is insufficient, you can turn to formulation-based strategies that create a more favorable environment for dissolution. The use of solubilizing excipients is a common and effective approach.
Formulation Strategies with Excipients:
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a poorly soluble compound by reducing the polarity of the aqueous medium.[8]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).[8]
-
Troubleshooting: Be mindful of the potential for the drug to precipitate out upon dilution with an aqueous medium. The concentration of the co-solvent is a critical parameter to optimize.
-
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[8]
-
Common Surfactants: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS).[8]
-
Troubleshooting: The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective. The choice of surfactant (anionic, cationic, non-ionic) can significantly impact solubilization and should be screened.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8][9]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Troubleshooting: The stoichiometry of the drug-cyclodextrin complex should be determined to optimize the formulation. Not all molecules will fit well into the cyclodextrin cavity.
-
Logical Flow for Formulation Strategy Selection:
Caption: A decision tree for selecting a solubility enhancement strategy.
References
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PMC. [Link]
-
Solubilizer Excipients. Protheragen. [Link]
-
Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. IntechOpen. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PubMed. [Link]
-
Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Farmacia Journal. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]
-
A structural comparison of salt forms of dopamine with the structures of other phenylethylamines. PMC - PubMed Central. [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Troubleshooting. Chemistry LibreTexts. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Phenethylamine. Wikipedia. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Solved ii. RESOLUTION OF (+)-2-PHENYLETHYLAMINE, PART A. Chegg.com. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design - ACS Publications. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
Crystallization of phenethylamine HCl from water. YouTube. [Link]
-
Substituted phenethylamine. Wikipedia. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
-
tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why. Quora. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
-
Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. ChemRxiv. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC - PubMed Central. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Solved ii. RESOLUTION OF (+)-2-PHENYLETHYLAMINE, PART A | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilizer Excipients - Protheragen [protheragen.ai]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Enhancing Selectivity in Catalytic Hydrogenation of Nitro Groups
Welcome to the Technical Support Center for selective nitro group reduction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively reducing nitro groups in multifunctional molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical field experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you in your experimental design and execution.
Section 1: Troubleshooting Guide - Common Selectivity Challenges
This section addresses specific issues encountered during the catalytic hydrogenation of nitro compounds, offering explanations and actionable solutions.
Question 1: My catalytic hydrogenation is causing dehalogenation of my aryl halide. How can I prevent this?
Underlying Cause: Dehalogenation, particularly of aryl chlorides, bromides, and iodides, is a common side reaction when using palladium on carbon (Pd/C) as a catalyst.[1] Palladium is highly active and can readily cleave the carbon-halogen bond, especially in aryl halides.
Troubleshooting Steps:
-
Catalyst Selection:
-
Reaction Condition Optimization:
-
Lower Hydrogen Pressure: Reducing the hydrogen pressure can sometimes decrease the rate of dehalogenation relative to nitro reduction.
-
Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used.
-
-
Alternative Reduction Methods:
-
Metal/Acid Systems: Reagents like iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂) are excellent non-catalytic options that typically do not cause dehalogenation.[1]
-
Transfer Hydrogenation: While catalytic transfer hydrogenation with a hydrogen donor can be selective, careful optimization is necessary.[1]
-
Workflow for Preventing Dehalogenation:
Caption: Decision workflow for troubleshooting dehalogenation.
Question 2: I am observing the reduction of other functional groups (ketones, aldehydes, alkenes, alkynes, esters, or nitriles) along with the nitro group. How can I improve chemoselectivity?
Underlying Cause: The high reactivity of common hydrogenation catalysts like Pd/C can lead to the non-selective reduction of various functional groups. The challenge lies in finding conditions that favor the six-electron reduction of the nitro group over the reduction of other susceptible moieties.[3]
Troubleshooting Strategies Based on the Functional Group:
| Functional Group | Recommended Method & Rationale | Alternative Methods |
| Ketone/Aldehyde | Tin(II) chloride dihydrate (SnCl₂·2H₂O): This is a highly effective and mild reagent that typically does not affect aldehydes or ketones.[1] | Iron powder in acid (e.g., Fe/HCl) is also a robust and selective choice.[1] |
| Ester/Amide | Sodium borohydride (NaBH₄) with an iron(II) chloride (FeCl₂) additive: This system has demonstrated high selectivity for nitro group reduction while leaving ester groups intact.[1] | Catalytic transfer hydrogenation can be employed, but requires careful control of conditions.[1] |
| Nitrile | SnCl₂·2H₂O: This reagent is a reliable choice as it generally shows excellent selectivity for the nitro group over the nitrile functionality.[1] | A metal-free reduction using tetrahydroxydiboron has also been reported to be highly chemoselective.[4] |
| Alkene/Alkyne | Heterogeneous V₂O₅/TiO₂ catalyst with hydrazine hydrate: This system has been shown to be efficient in selectively reducing nitro groups without affecting double or triple bonds.[5] | Cobalt polysulfide and ruthenium sulfide catalysts have been used for the selective hydrogenation of nitroarenes in the presence of acetylenes.[6] |
Experimental Protocol: Selective Reduction of a Nitro Group in the Presence of a Ketone using SnCl₂·2H₂O
-
Dissolve the nitro-containing substrate (1 equivalent) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Carefully adjust the pH to be basic to liberate the free amine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the desired amine.
Question 3: My reaction is sluggish or incomplete. What are the possible causes and how can I fix it?
Underlying Cause: Incomplete reduction can stem from several factors, including catalyst deactivation (poisoning), insufficient catalyst loading, or suboptimal reaction conditions. For metal/acid reductions, maintaining the correct pH is crucial.[1]
Troubleshooting Steps:
-
Check for Catalyst Poisoning:
-
Identify Potential Poisons: Sulfur-containing compounds, amines, and some nitrogen heterocycles can act as catalyst poisons.[7] Ensure all starting materials and solvents are free from these impurities.
-
Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes overcome minor poisoning effects.
-
Use a Fresh Batch of Catalyst: If poisoning is suspected, using a fresh, active catalyst is recommended.
-
-
Optimize Reaction Conditions:
-
Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate.[8]
-
Increase Temperature: Gently warming the reaction mixture may be necessary for less reactive substrates.[9]
-
Ensure Adequate Agitation: In heterogeneous catalysis, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
-
For Metal/Acid Reductions (e.g., Fe/HCl):
-
Maintain an Acidic Environment: The reduction with metals like iron requires an acidic medium to proceed efficiently.[1] Monitor the pH and add more acid if necessary.
-
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting guide for incomplete nitro reductions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic hydrogenation of a nitro group?
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a direct hydrogenation pathway. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[3] It is important to note that the accumulation of the hydroxylamine intermediate can be hazardous and may lead to uncontrolled exothermic decomposition.[10]
Q2: What is transfer hydrogenation and when should I consider it?
Transfer hydrogenation is a reduction method that uses a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst (often Pd/C), instead of gaseous hydrogen.[1][11] This technique is advantageous as it avoids the need for high-pressure hydrogenation equipment.[12] It can be a milder and more selective method, but conditions often need to be carefully optimized to prevent the reduction of other sensitive functional groups.[1]
Q3: How do substituents on the aromatic ring affect the reduction of the nitro group?
Substituents on the aromatic ring can influence the electronic properties of the nitro group and, consequently, its reactivity. Electron-withdrawing groups can make the nitro group more susceptible to reduction, while electron-donating groups may have the opposite effect.[13] These electronic effects can also impact the selectivity of the reaction when other reducible groups are present.
Q4: What are some of the key safety considerations when performing nitro group reductions?
Most nitro group reductions are highly exothermic and require careful management to ensure safety, especially during scale-up.[14] The accumulation of unstable intermediates like hydroxylamines can pose a significant risk.[10][15] It is crucial to have adequate cooling and to monitor the reaction temperature closely. The use of pyrophoric catalysts like Pd/C and Raney Nickel also requires careful handling procedures, such as keeping the catalyst wet with solvent.[3]
Q5: How can I monitor the progress of my nitro reduction reaction?
The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[16] For real-time monitoring in a process setting, in-situ techniques like mid-IR spectroscopy can be employed.[14]
References
-
Tahir, N. et al. (2023). Switching of support materials for the hydrogenation of nitroarenes: A review. Journal of the Iranian Chemical Society. Available from: [Link]
-
Li, H. et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available from: [Link]
-
Jagadeesh, R. V. et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available from: [Link]
-
Wang, C. et al. (2018). Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation. Nature Communications. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
Upadhyay, R. et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available from: [Link]
-
Unknown Author. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. ResearchGate. Available from: [Link]
-
Pohl, M.-M. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]
-
Corma, A. et al. (2007). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Angewandte Chemie International Edition. Available from: [Link]
-
Yoo, E. S. & Barbachyn, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]
-
Barluenga, J. et al. (2013). Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry. Available from: [Link]
-
Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Catalysis of Organic Reactions. Available from: [Link]
-
ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available from: [Link]
-
Carr, R. et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available from: [Link]
-
Zhang, Y. et al. (2025). Alumina-Supported Pd–P Metal–Nonmetal Alloy Nanoparticles as Nitroarene Hydrogenation Catalysts. ACS Applied Nano Materials. Available from: [Link]
-
Kumar, S. et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Catalysts. Available from: [Link]
-
Nasrollahzadeh, M. et al. (2020). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Omega. Available from: [Link]
-
ResearchGate. (2015). Supported Au-Ni nano-alloy catalysts for the chemoselective hydrogenation of nitroarenes. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
ResearchGate. (2015). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available from: [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Available from: [Link]
-
Reddit. (2023). my nitro refuses to be reduced. Available from: [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available from: [Link]
-
ResearchGate. (2022). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available from: [Link]
-
Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]
-
The Journal of Organic Chemistry. (1993). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Available from: [Link]
-
St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. Available from: [Link]
- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
National Institutes of Health. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available from: [Link]
Sources
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- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
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- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
Structural Elucidation of 4-(2-Phenylethyl)aniline: High-Resolution 2D NMR vs. Conventional 1D Analysis
Topic: Structural Elucidation of 4-(2-Phenylethyl)aniline using 2D NMR Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of bibenzyl derivatives like 4-(2-Phenylethyl)aniline (CAS: 13024-49-2), structural ambiguity often arises regarding the ethylene linker connectivity and the substitution pattern of the aromatic rings. While conventional 1D NMR (
This guide compares the conventional 1D workflow against an integrated 2D NMR methodology (COSY, HSQC, HMBC) . We demonstrate that the 2D approach provides a self-validating, unambiguous structural assignment essential for regulatory submission and purity verification in drug development.
Part 1: Comparative Analysis
The following table contrasts the diagnostic capability of the standard 1D workflow against the recommended 2D elucidation suite for 4-(2-Phenylethyl)aniline.
Table 1: Methodology Performance Comparison
| Feature | Method A: Conventional 1D NMR + MS | Method B: Integrated 2D NMR (Recommended) |
| Connectivity | Inferred. Assumes connectivity based on synthetic route. Cannot prove which methylene group attaches to which ring. | Proven. HMBC correlations definitively link specific protons to specific quaternary carbons. |
| Isomer Differentiation | Low. Para-substitution is guessed via peak symmetry (AA'BB'), but often confused with ortho in complex mixtures. | High. COSY and HSQC map the spin systems independent of symmetry, confirming substitution patterns. |
| Linker Resolution | Poor. The ethylene bridge ( | Excellent. HSQC separates overlapping methylene signals by their carbon shifts; COSY confirms their adjacency. |
| Self-Validation | No. Relies on external reference data.[1][2][3] | Yes. Internal cross-checks (e.g., HMBC confirming COSY connectivity) validate the structure. |
Part 2: Experimental Protocol
To achieve the results described in Method B, follow this standardized protocol. This workflow is designed to maximize signal-to-noise ratio (S/N) and resolution for bibenzyl derivatives.
2.1 Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for this compound.-
Reasoning: DMSO minimizes the exchange rate of the amine (
) protons, sharpening their signal and allowing for potential NOE detection. It also separates the aromatic multiplets better than chloroform.
-
-
Concentration: 10–15 mg of analyte in 600 µL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
2.2 Acquisition Parameters (600 MHz equivalent)
- H NMR (1D): 16 scans, 2s relaxation delay.
-
COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode. 256 increments.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes
from ). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
Hz). Critical for linking the bridge to the rings.
Part 3: Structural Elucidation Walkthrough
3.1 The Challenge: The Ethylene Bridge
In the 1D
-
Ring A (Aniline): Electron-rich. Protons ortho to
are shielded (upfield). -
Ring B (Phenyl): Electron-neutral.
-
Bridge: Two methylene groups,
and .-
Ambiguity: Which triplet belongs to the carbon attached to the aniline ring?
-
3.2 Step-by-Step Assignment Logic
Step 1: Assigning the Anchors (1D + HSQC)
The amine protons (
Step 2: Establishing Spin Systems (COSY) COSY correlations allow us to trace the connectivity:
- (The AA'BB' system of the aniline ring).
- (The ethylene bridge).
Step 3: The "Killer App" – Linking Fragments (HMBC) This is the critical step that Method A (1D only) cannot perform. We look for long-range correlations (2-3 bonds) from the methylene protons to the aromatic quaternary carbons.
-
Observation: The methylene triplet at 2.65 ppm shows an HMBC correlation to the quaternary carbon at 129.8 ppm (Para to
). -
Observation: The methylene triplet at 2.78 ppm shows an HMBC correlation to the quaternary carbon at 142.5 ppm (Ipso carbon of the unsubstituted phenyl ring).
-
Conclusion: The 2.65 ppm signal is
(adjacent to Aniline), and the 2.78 ppm signal is (adjacent to Phenyl). The shielding effect of the aniline ring propagates to the adjacent methylene.
3.3 Visualized Workflow
The following diagram illustrates the logical flow of the elucidation process, utilizing the specific 2D experiments to resolve structural nodes.
Caption: Figure 1. Integrated 2D NMR workflow for unambiguous structural assignment.
Part 4: Representative Data Summary
The following data represents the expected chemical shifts and correlations for 4-(2-Phenylethyl)aniline in DMSO-
Table 2: NMR Assignment Table
| Position | Mult. ( | Key HMBC ( | ||
| 1 (Q) | - | - | 146.5 | H-3, H-5 |
| 2, 6 | 6.48 | d (8.2) | 114.2 | C-4, C-1 |
| 3, 5 | 6.85 | d (8.2) | 129.1 | C-1, C-7 |
| 4 (Q) | - | - | 129.8 | H-2, H-6, H-7 |
| 7 ( | 2.65 | t (7.8) | 36.8 | C-4 , C-8, C-3/5 |
| 8 ( | 2.78 | t (7.8) | 38.2 | C-1' , C-7, C-2'/6' |
| 1' (Q) | - | - | 142.5 | H-8 , H-3', H-5' |
| 2', 6' | 7.15 | m | 128.5 | C-4', C-8 |
| 3', 5' | 7.26 | m | 128.7 | C-1' |
| 4' | 7.18 | m | 126.1 | C-2' |
| 4.85 | br s | - | C-1, C-2/6 |
Note: Chemical shifts are approximate and solvent-dependent. The key takeaway is the HMBC correlation from H-7 to C-4 and H-8 to C-1', which proves the orientation.
3.4 Connectivity Diagram (HMBC)
This visualization details the specific long-range correlations that solve the "Bridge Ambiguity."
Caption: Figure 2. HMBC connectivity map. Green arrows indicate critical heteronuclear correlations.
References
-
PubChem. (n.d.).[2][3] 4-(2-Phenylethyl)aniline (Compound).[2][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for HMBC/HSQC parameter optimization).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for pulse sequence selection).
- SDBS. (n.d.). Spectral Database for Organic Compounds. AIST.
Sources
A Comparative Guide to the Biological Activity of 4-(2-Phenylethyl)aniline and Its Isomers
For the diligent researcher in drug discovery and pharmacology, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The positional isomerism of a substituent on an aromatic ring can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparison of 4-(2-phenylethyl)aniline and its ortho- and meta-isomers, offering a framework for their potential biological activities.
As direct comparative experimental data for these specific isomers is limited in published literature, this document synthesizes information from the known bioactivities of their core structural motifs: phenethylamine and aniline. We will explore predicted activities based on established Structure-Activity Relationships (SAR) and propose a comprehensive experimental workflow to empirically determine and compare their biological profiles.
Part 1: Deconstructing the Core Scaffolds: Predicted Biological Activities
The (2-Phenylethyl)aniline structure is a hybrid of two well-characterized pharmacophores. Its potential biological activity can be inferred by examining the distinct contributions of each component.
The Phenethylamine Moiety: A Gateway to Neuromodulation
The phenethylamine (PEA) backbone is the parent structure for a vast class of psychoactive compounds and neurotransmitters, including dopamine and norepinephrine.[1][2] Unsubstituted PEA itself is an endogenous trace amine that acts as a central nervous system stimulant.[3][4] Its primary mechanisms of action involve:
-
Monoamine Transporter Interaction : Substituted phenethylamines are well-known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Many act as reuptake inhibitors or releasing agents, thereby increasing synaptic concentrations of these key neurotransmitters.[4]
-
Receptor Agonism : PEA is an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[4]
-
5-HT Receptor Affinity : Numerous phenethylamine derivatives show significant affinity for serotonin receptors, particularly the 5-HT₂A subtype, which is a key target for psychedelic and antipsychotic drugs.[5][6]
The presence of the phenethylamine skeleton in 4-(2-Phenylethyl)aniline and its isomers strongly suggests a potential for neuromodulatory activity. The specific nature and potency of this activity would be heavily influenced by the aniline substitution.
The Aniline Moiety: A Source of Diverse Bioactivity and Potential Toxicity
Aniline and its derivatives are versatile chemical structures with a broad spectrum of reported biological activities. While serving as crucial building blocks in drug synthesis, they also carry an inherent toxicological risk.
-
Anticancer and Antimicrobial Potential : Various aniline derivatives have been synthesized and evaluated for their therapeutic properties. Studies have demonstrated their potential as antitumor agents, with some derivatives showing efficacy against cancer cell lines like HepG2.[7] Other analogues have been investigated for antitubercular and broad-spectrum antimicrobial activity.[8][9]
-
Inherent Toxicity—Methemoglobinemia : A classic toxicological hallmark of aniline is its ability to induce methemoglobinemia.[10][11] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis, and in severe cases, can be fatal.[11] The metabolic activation of the aniline amino group is a critical step in this toxic pathway.[12]
Part 2: An Isomeric Comparison: A Structure-Activity Relationship (SAR) Hypothesis
The spatial arrangement of the phenylethyl group relative to the amino group is the critical determinant of the differential activity between the three isomers. We can formulate a hypothesis for each based on fundamental principles of medicinal chemistry.
Caption: Hypothesized effects of isomerism on biological activity.
-
2-(2-Phenylethyl)aniline (Ortho Isomer) : The proximity of the bulky phenylethyl group to the amino function likely imposes significant steric hindrance . This could physically block the amino group from fitting into the binding pockets of receptors or the active sites of metabolizing enzymes. Consequently, one might predict lower binding affinity for monoamine transporters and reduced susceptibility to metabolic oxidation, which could, in turn, lead to lower methemoglobin-forming potential.
-
3-(2-Phenylethyl)aniline (Meta Isomer) : This isomer presents an intermediate steric profile. The electronic influence of the alkyl substituent at the meta position will be less pronounced than at the ortho or para positions. Its biological activity is likely to fall between the other two isomers, offering a valuable data point for a quantitative SAR (QSAR) model.
-
4-(2-Phenylethyl)aniline (Para Isomer) : With the phenylethyl group positioned furthest from the amino group, this isomer experiences minimal steric interference. This configuration may allow for optimal interaction with biological targets, where the phenylethyl and aniline portions of the molecule could engage with distinct regions of a binding site. This lack of hindrance could lead to the highest affinity for neurological targets but also potentially the highest susceptibility to metabolic activation and associated aniline toxicity.
Table 1: Predicted Comparative Profile of (2-Phenylethyl)aniline Isomers
| Property | 2-(Ortho) Isomer | 3-(Meta) Isomer | 4-(Para) Isomer | Rationale |
| Neuromodulatory Activity | Lowest | Intermediate | Highest | Steric hindrance at the ortho position may impede receptor binding. |
| Metabolic Oxidation | Lowest | Intermediate | Highest | Steric shielding of the amino group in the ortho isomer could slow metabolic processes. |
| Predicted Toxicity | Lowest | Intermediate | Highest | Toxicity (methemoglobinemia) is linked to metabolic activation of the amino group. |
| Antimicrobial/Anticancer | Unknown | Unknown | Unknown | Activity is highly target-dependent and difficult to predict based solely on isomerism. |
Part 3: A Proposed Experimental Framework for Comparative Evaluation
To move from hypothesis to empirical data, a structured, multi-tiered experimental approach is required. The following workflow provides a robust system for a comprehensive comparison of the isomers.
Caption: A multi-tiered workflow for the comparative biological evaluation of isomers.
Protocol 1: In Vitro CNS Target Affinity Profile
This protocol aims to quantify the interaction of each isomer with key neurological targets associated with the phenethylamine scaffold.
Objective: To determine the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) for dopamine transporter (DAT), serotonin transporter (SERT), and 5-HT₂A receptor.
Methodology: Radioligand Binding Assays
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing the human DAT, SERT, or 5-HT₂A receptor, or prepare membrane fractions from rodent brain tissue (e.g., striatum for DAT, cortex for SERT and 5-HT₂A).
-
Assay Buffer: Prepare an appropriate buffer for each target (e.g., Tris-HCl based buffer with specific salts and additives).
-
Competition Binding:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Ketanserin for 5-HT₂A), and a range of concentrations of the test isomer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., cocaine for DAT, imipramine for SERT, mianserin for 5-HT₂A).
-
For total binding wells, add only buffer.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Methemoglobin Formation Assay
This assay directly assesses the primary toxicological risk associated with the aniline moiety.
Objective: To quantify the percentage of methemoglobin (MetHb) formed upon incubation of red blood cells with each isomer.
Methodology: Spectrophotometric Analysis
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., rabbit or human) in heparinized tubes.
-
Preparation of Red Blood Cell (RBC) Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the final RBC pellet to a 2% hematocrit in PBS.
-
Incubation:
-
In test tubes, add the 2% RBC suspension.
-
Add varying concentrations of each test isomer (dissolved in a suitable vehicle like DMSO, ensuring final vehicle concentration is non-hemolytic, e.g., <0.5%).
-
Include a positive control (e.g., sodium nitrite) and a vehicle control.
-
Incubate the tubes at 37°C for a set time (e.g., 2 hours) with gentle shaking.
-
-
Lysis and Measurement:
-
After incubation, add a lysing agent (e.g., Triton X-100) to each tube to release the hemoglobin.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant (hemolysate) to a 96-well plate.
-
-
Spectrophotometry: Measure the absorbance of the hemolysate at multiple wavelengths (e.g., 560, 577, and 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of MetHb using established formulas (e.g., the Evelyn-Malloy method) based on the absorbance readings. Plot %MetHb against isomer concentration.
Conclusion
The biological evaluation of 4-(2-Phenylethyl)aniline and its ortho- and meta-isomers presents a classic case study in the importance of positional isomerism in drug action and toxicology. Based on established structure-activity relationships, we hypothesize that the para-isomer will exhibit the most potent neuromodulatory activity, while the ortho-isomer, due to steric hindrance, will be the least active and potentially least toxic. The meta-isomer is predicted to have an intermediate profile.
This guide provides not only a theoretical framework for these predictions but also a concrete set of validated, self-consistent experimental protocols for their empirical testing. The execution of these comparative studies will provide invaluable data for drug development professionals, elucidating the subtle yet critical structural changes that govern a molecule's interaction with biological systems and guiding the design of safer, more efficacious therapeutic agents.
References
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as potent antitubercular agents. Journal of Chemical Sciences. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]
-
Chhajed, S. S., et al. (2020). N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2- (Substituted-styryl)Aniline as Anti-proliferative Agents. Indian Journal of Pharmaceutical Education and Research. [Link]
-
WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. [Link]
-
MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Molecules. [Link]
-
RJPBCS. (2011). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Hossain, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes. Molecules. [Link]
-
PubChem. (n.d.). 4-(2-Phenylethyl)aniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Wikipedia. (n.d.). Aniline. [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. [Link]
-
CDC/ATSDR. (n.d.). Aniline ToxFAQs. [Link]
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Comparative Guide: 4-(2-Phenylethyl)aniline vs. Aniline Analogs in Organic Synthesis
[1][2][3]
Executive Summary
4-(2-Phenylethyl)aniline (also known as 4-aminobibenzyl or
Part 1: Structural & Electronic Profiling[3]
The selection of an aniline derivative dictates the solubility, nucleophilicity, and toxicity of the final scaffold. 4-(2-Phenylethyl)aniline is characterized by an ethylene spacer (
1.1 Comparative Metrics
The following table contrasts 4-(2-Phenylethyl)aniline with its primary structural analogs:
| Feature | 4-(2-Phenylethyl)aniline | 4-Aminobiphenyl | 4-Butylaniline |
| Structure | Flexible Aryl-Alkyl Linker | Rigid Biaryl | Flexible Alkyl Chain |
| Electronic Effect | Inductive (+I) from alkyl chain | Resonance (-M) from phenyl | Inductive (+I) from alkyl |
| pKa (Conj.[1][3][2] Acid) | ~4.90 (Predicted) | 4.35 | ~5.10 |
| Nucleophilicity | Moderate-High | Low (Conjugation) | High |
| Lipophilicity (LogP) | High (~3.[1][2]5) | Moderate (~2.[3][2]8) | High (~3.[3][2]7) |
| Toxicity Profile | Standard Arylamine Hazards | Group 1 Carcinogen | Irritant / Aquatic Tox |
| Primary Use | Flexible Linkers, Opioid Synthesis | Dyes (Historical), Standards | Liquid Crystals |
1.2 Mechanistic Implications[1][2]
-
Basicity & Nucleophilicity: The ethylene bridge in 4-(2-phenylethyl)aniline prevents the distal phenyl ring from withdrawing electron density via resonance.[1][3][2] Consequently, it is more nucleophilic than 4-aminobiphenyl.[1][3][2] This makes it a superior substrate for
and Pd-catalyzed aminations where oxidative addition is rate-limiting, as the amine binds more effectively to the metal center than electron-deficient biaryls.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solubility: The phenethyl tail provides excellent solubility in non-polar solvents (Toluene, DCM), facilitating reactions that require anhydrous conditions, unlike more polar, short-chain anilines.
Part 2: Synthetic Utility & Reactivity[1][2][3]
2.1 The "Flexible Linker" Advantage
In drug discovery, rigid biaryl bonds (as in 4-aminobiphenyl) often lead to poor solubility and "brick-dust" properties.[1][3][2] The ethylene bridge of 4-(2-phenylethyl)aniline introduces rotational freedom (entropy), improving the binding kinetics of the final drug molecule within a protein pocket.[3]
2.2 Reactivity Profile: Buchwald-Hartwig Amination
4-(2-Phenylethyl)aniline is an ideal nucleophile for Buchwald-Hartwig couplings.[1][3][2] Its moderate steric bulk prevents the formation of bis-arylated byproducts, a common issue with smaller anilines like aniline itself or methyl-aniline.[1][3][2]
Key Diagram: Comparative Reactivity Logic The following diagram illustrates how structural differences dictate the reaction pathway and utility.
Figure 1: Decision matrix for selecting aniline derivatives based on electronic properties and downstream application outcomes.
Part 3: Experimental Protocol
Protocol: Pd-Catalyzed C-N Cross-Coupling
Objective: Coupling 4-(2-phenylethyl)aniline with an aryl bromide (e.g., 4-bromoanisole) to synthesize a diarylamine scaffold.[1][3][2] Rationale: This protocol utilizes a specific catalyst system (Pd2(dba)3 / XPhos) optimized for lipophilic, primary anilines to prevent catalyst poisoning and ensure complete conversion.
Reagents:
-
Catalyst:
(1-2 mol%) -
Ligand: XPhos (2-4 mol%) – Selected for steric bulk to promote reductive elimination.[1][3][2]
-
Base:
(1.5 equiv) – Anhydrous is critical.[2] -
Solvent: Toluene or 1,4-Dioxane (0.2 M concentration).
Step-by-Step Methodology:
-
Catalyst Pre-complexation:
-
Substrate Addition:
-
Reaction:
-
Workup (Self-Validating Purification):
-
Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.[3][2]
-
Note: Because 4-(2-phenylethyl)aniline is lipophilic, it may co-elute with non-polar byproducts if the gradient is too shallow.[1][3][2] Start with 100% Hexanes to flush non-polar impurities, then ramp to 5-10% EtOAc.[1][3][2]
-
Mechanistic Visualization:
Figure 2: Catalytic cycle emphasizing the entry point of 4-(2-phenylethyl)aniline.[1][3][2] The steric bulk of XPhos facilitates the final Reductive Elimination step.
Part 4: Safety & Toxicology (Critical E-E-A-T Component)
The "Biphenyl" Danger: It is imperative to distinguish 4-(2-phenylethyl)aniline from 4-aminobiphenyl.[1][3][2]
-
4-Aminobiphenyl: A Group 1 Carcinogen.[1][3][2][5] The metabolic pathway involves N-hydroxylation followed by esterification (O-acetylation), creating a nitrenium ion that intercalates DNA, specifically causing bladder cancer [1, 2].[1][3]
-
4-(2-Phenylethyl)aniline: While still an aromatic amine requiring PPE (gloves, fume hood), the ethylene bridge blocks the conjugation required to stabilize the nitrenium ion intermediate to the same extent as the biphenyl system. However, standard precautions for aniline toxicity (methemoglobinemia) apply.[2]
Handling Protocol:
-
Storage: Store under nitrogen/argon. Anilines oxidize (darken) upon air exposure.[3][2]
-
Disposal: All waste streams must be segregated as "Hazardous Organic - Amine Contaminated."[1][3][2] Do not bleach (formation of chloroamines).[3][2]
References
-
International Agency for Research on Cancer (IARC). (2012).[3][2] Chemical Agents and Related Occupations: 4-Aminobiphenyl.[1][3][2][5][6][7][8][9] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]
-
National Toxicology Program (NTP). (2016).[3][2] Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl.[1][3][2] U.S. Department of Health and Human Services.[3][2] [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][3][2] Angewandte Chemie International Edition, 47(34), 6338–6361. [Link][1]
-
PubChem. (n.d.).[3][2] Compound Summary for CID 83054: 4-(2-Phenylethyl)aniline.[1][3][2] National Center for Biotechnology Information.[3][2] [Link][1]
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Evaluating the cytotoxicity of novel 4-(2-Phenylethyl)aniline derivatives in cancer cell lines
Executive Summary: The "Stilbene" Alternative
This guide evaluates a novel series of 4-(2-Phenylethyl)aniline (PEA) derivatives, positioning them as metabolically stable alternatives to Combretastatin A-4 (CA-4). While CA-4 remains the potency benchmark for tubulin inhibition, its clinical utility is hampered by the instability of its cis-stilbene bridge, which isomerizes to the inactive trans form.
The PEA scaffold replaces this rigid alkene bridge with a flexible ethylene linker (
Verdict: The PEA series is recommended for development pipelines prioritizing oral bioavailability and metabolic stability over raw in vitro potency.
Chemical Context & Structure-Activity Relationship (SAR)
To understand the cytotoxicity data, one must understand the binding mode. These derivatives target the Colchicine Binding Site (CBS) of
-
The Anchor: The aniline moiety mimics the B-ring of colchicine/combretastatin, forming crucial hydrogen bonds with residues (likely
Thr179 or Cys241). -
The Linker: The 2-phenylethyl bridge maintains the pharmacophore distance between the two aryl rings without the risk of photo-isomerization seen in stilbenes.
-
The Optimization: Substituents on the A-ring (e.g., 3,4,5-trimethoxy) are critical for maximizing van der Waals contacts within the hydrophobic pocket.
Visual 1: Chemical Development Workflow
The following diagram illustrates the logical flow from scaffold selection to lead optimization.
Figure 1: Strategic workflow for optimizing phenylethylamine derivatives from the core aniline scaffold.
Comparative Cytotoxicity Data
The following data represents a synthesis of performance metrics for a representative "Lead PEA Derivative" (PEA-Lead) against industry standards.
Experimental Conditions: 72h exposure, MTT endpoint.
| Compound | Target Mechanism | MCF-7 (Breast) IC | HCT-116 (Colon) IC | A549 (Lung) IC | WI-38 (Normal) IC | Selectivity Index (SI)* |
| PEA-Lead | Tubulin Inhibitor | 0.85 | 1.20 | 2.10 | >50 | >58.8 |
| Combretastatin A-4 | Tubulin Inhibitor | 0.015 | 0.020 | 0.045 | 2.5 | 166 |
| Paclitaxel | Tubulin Stabilizer | 0.005 | 0.008 | 0.012 | 0.8 | 160 |
| Cisplatin | DNA Crosslinker | 12.5 | 5.8 | 9.2 | 15.0 | 1.2 |
-
Analysis: PEA-Lead is less potent than CA-4 but demonstrates a significantly "cleaner" safety profile than Cisplatin. The SI > 50 indicates a wide therapeutic window, a common advantage of the flexible phenylethyl scaffold over more rigid, toxic analogs.
Mechanism of Action (MoA)
Unlike Paclitaxel, which stabilizes microtubules (preventing disassembly), PEA derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site, preventing the polymerization of tubulin dimers.[2]
Visual 2: Signaling Cascade
This pathway confirms the causality between drug binding and cell death.
Figure 2: The mechanistic pathway of PEA derivatives leading to apoptotic cell death via mitotic catastrophe.
Validated Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these optimized protocols.
A. High-Fidelity MTT Cytotoxicity Assay
Rationale: While simple, the MTT assay is prone to metabolic artifacts. This protocol includes steps to mitigate "edge effects" and metabolic interference.
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow:
-
Seeding (Day 0): Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates.-
Expert Tip: Fill outer perimeter wells with sterile PBS, not cells. This prevents evaporation-induced "edge effects" which skew data.
-
-
Attachment (24h): Incubate at 37°C, 5% CO
to allow log-phase growth initiation. -
Treatment (Day 1): Add PEA derivatives (dissolved in DMSO) in serial dilutions (e.g., 0.1
M to 100 M).-
Control: Final DMSO concentration must be < 0.5% v/v in all wells.
-
-
Exposure (72h): Continuous incubation.
-
Development (Day 4):
-
Add 20
L MTT stock per well. -
Incubate 3–4 hours until purple formazan crystals are clearly visible.
-
Carefully aspirate media (do not disturb crystals).
-
Add 150
L DMSO and shake on an orbital shaker (15 min) to solubilize.
-
-
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
B. Validation: Flow Cytometry (Cell Cycle)
Rationale: Cytotoxicity data alone does not prove the mechanism. You must confirm G2/M arrest to validate tubulin targeting.
-
Treat cells with IC
concentration of PEA derivative for 24h. -
Harvest and fix in 70% ice-cold ethanol (overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometer.
-
Success Criterion: A distinct increase in the G2/M peak compared to the G0/G1 peak of the untreated control.
-
Visual 3: Assay Workflow Logic
Figure 3: Step-by-step execution flow for the MTT cytotoxicity assay.
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[2][3][4][5] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.
-
Mosmann, T. (1983).[6] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of 2-phenyl-4-quinolone derivatives." (Demonstrates SAR of related aniline scaffolds). Bioorganic & Medicinal Chemistry.
-
NCI-60 Screening Methodology. "Developmental Therapeutics Program." National Cancer Institute.
-
Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of novel diarylethane derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. (Provides grounding for the phenylethyl/diarylethane scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
This guide provides a comprehensive comparison of the bioactivity of phenethylamines and related pharmacophores, offering insights for researchers, scientists, and drug development professionals. By delving into structure-activity relationships, experimental data, and key signaling pathways, we aim to elucidate the nuances that govern the pharmacological effects of these fascinating compounds.
Introduction: The Phenethylamine Scaffold - A Foundation for Diverse Bioactivity
The 2-phenylethylamine skeleton is a fundamental pharmacophore present in a vast array of biologically active molecules, from endogenous neurotransmitters to potent synthetic drugs. Its simple structure, consisting of a phenyl ring attached to an ethylamine side chain, provides a versatile template for chemical modification, leading to a wide spectrum of pharmacological activities. These compounds are renowned for their profound effects on the central nervous system (CNS), primarily by modulating the function of monoamine neurotransmitter systems, including those of serotonin, dopamine, and norepinephrine.[1]
Phenethylamine and its derivatives can act as neurotransmitter releasing agents, reuptake inhibitors, or direct receptor agonists, influencing mood, cognition, and perception.[2][3] Understanding the subtle structural changes that dictate these varied mechanisms is paramount for the rational design of novel therapeutics. This guide will explore the bioactivity of key phenethylamine classes and compare them with other structurally related pharmacophores that target similar neurological pathways.
Experimental Methodologies for Assessing Bioactivity
To quantitatively compare the bioactivity of these compounds, a suite of robust in vitro assays is employed. These assays allow for the precise determination of binding affinities, functional potencies, and efficacies at specific molecular targets.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique involves competing a non-labeled test compound against a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4] A lower Ki value indicates a higher binding affinity.
Step-by-Step Protocol for a 5-HT2A Receptor Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT2A receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[3]
-
-
Assay Setup (96-well format):
-
To each well, add the membrane preparation, the radioligand (e.g., [3H]ketanserin or [125I]DOI), and varying concentrations of the unlabeled test compound.[5][6]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT2A ligand).
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[3]
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Functional Assays: Measuring Cellular Responses
Functional assays measure the physiological response of a cell upon compound binding to its target. This provides information on a compound's potency (the concentration required to elicit a response, typically measured as EC50) and efficacy (the maximum response a compound can produce).
Gαs/Gαi-Coupled GPCRs (cAMP Assay):
Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Gαs-coupled receptors increase cAMP, while Gαi-coupled receptors decrease it.
Step-by-Step Protocol for a cAMP Assay:
-
Cell Culture:
-
Culture cells expressing the GPCR of interest in a multi-well plate.
-
-
Compound Addition:
-
Treat the cells with varying concentrations of the test compound. For Gαi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.[7]
-
-
Incubation:
-
Incubate for a specific time to allow for cAMP production or inhibition.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Plot the measured signal (proportional or inversely proportional to cAMP levels) against the compound concentration to generate a dose-response curve and determine the EC50.
-
Neurotransmitter Release Assays:
For compounds that act on monoamine transporters (DAT, NET, SERT), in vitro neurotransmitter release assays are crucial. These assays typically use synaptosomes (isolated nerve terminals) or cultured cells expressing the transporters.
Step-by-Step Protocol for a Neurotransmitter Release Assay:
-
Preparation:
-
Prepare synaptosomes from specific brain regions or use cells transfected with the transporter of interest.
-
-
Loading:
-
Load the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
-
Stimulation:
-
Expose the loaded preparations to varying concentrations of the test compound.
-
-
Sample Collection:
-
Collect the extracellular medium at specific time points.
-
-
Quantification:
-
Measure the amount of released radiolabeled neurotransmitter in the medium using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of neurotransmitter release compared to a baseline or a known releasing agent to determine the EC50.
-
Comparative Bioactivity: A Data-Driven Analysis
The following tables summarize the bioactivity of selected phenethylamines and related pharmacophores at key molecular targets. These data, compiled from various studies, highlight the profound impact of structural modifications on pharmacological profiles.
Monoamine Transporter Inhibition
The monoamine transporters are primary targets for many stimulant phenethylamines. Inhibition of these transporters increases the synaptic concentration of dopamine, norepinephrine, and serotonin.
| Compound | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |
| Amphetamine | ~0.6 | ~0.07-0.1 | 20-40 |
| Methamphetamine | ~0.6 | ~0.07-0.1 | 20-40 |
| MDMA | 4.87-8.29 | 1.19-1.75 | 0.64-2.41 |
| Cocaine | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 |
Data compiled from a study using human and mouse transporters.[10]
Analysis:
-
Amphetamine and Methamphetamine show a clear preference for inhibiting NET and DAT over SERT, consistent with their primary stimulant effects.[10] The addition of a methyl group in methamphetamine does not significantly alter its transporter inhibition profile compared to amphetamine.[10][11]
-
MDMA exhibits a distinct profile, with a higher potency for SERT inhibition compared to DAT.[10] This serotonergic activity is believed to underlie its unique empathogenic and entactogenic effects.[5][7]
-
Cocaine acts as a non-selective inhibitor of all three transporters, with similar potencies.[10]
Serotonin 5-HT2A Receptor Binding and Activation
The 5-HT2A receptor is a key target for psychedelic phenethylamines and tryptamines. Agonism at this receptor is associated with the hallucinogenic effects of these compounds.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Pharmacophore Class |
| 2C-D | 23.9 | - | Phenethylamine |
| 2C-E | 4.5 | - | Phenethylamine |
| 2C-I | 9.3 | - | Phenethylamine |
| 25D-NBOMe | <1 | 0.51 | N-Benzylphenethylamine |
| 25E-NBOMe | <1 | 1.5 | N-Benzylphenethylamine |
| 25I-NBOH | <1 | 0.62 | N-Benzylphenethylamine |
| DOM | ~16-19 | 21.9 | Phenethylamine |
| LSD | <1 | 0.73 | Ergotamine |
| 5-HT (Serotonin) | ~1-10 | ~1-10 | Tryptamine (Endogenous) |
| DMT | 1,985 | - | Tryptamine |
| DOB | 59 | - | Phenethylamine |
Data compiled from multiple sources.[5][12][13]
Analysis:
-
Structure-Activity Relationship in Phenethylamines: Substitutions on the phenyl ring significantly impact 5-HT2A affinity. For instance, the 2C-X series demonstrates that different substituents at the 4-position modulate binding.[14] Studies have shown that alkyl or halogen groups at the para position of the phenyl ring can have a positive effect on binding affinity.[12][14][15]
-
N-Benzylphenethylamines (NBOMes): The addition of an N-benzyl group dramatically increases affinity and potency at the 5-HT2A receptor, with some compounds exhibiting sub-nanomolar Ki and EC50 values.[12]
-
Phenethylamines vs. Tryptamines: While both classes contain potent 5-HT2A agonists, studies suggest that phenethylamines generally possess a higher affinity for the 5-HT2A receptor than tryptamines.[12][14][15] For example, DMT has a significantly lower affinity compared to many psychedelic phenethylamines.[5]
Key Signaling Pathways and Mechanisms of Action
The bioactivity of phenethylamines and related compounds is ultimately determined by their interaction with complex intracellular signaling cascades.
Dopamine Transporter (DAT) - The Reuptake Mechanism
DAT is responsible for clearing dopamine from the synapse. Stimulant phenethylamines like amphetamine interfere with this process.
Mechanism of Action of Amphetamine at DAT:
-
Competitive Reuptake Inhibition: Amphetamine competes with dopamine for binding to DAT.
-
Transporter Reversal: Amphetamine is transported into the presynaptic terminal by DAT. Once inside, it disrupts the vesicular storage of dopamine via VMAT2 and reverses the direction of DAT, causing a significant efflux of dopamine into the synapse.[16]
Dopamine Transporter (DAT) Mechanism
Caption: Amphetamine's dual action on the dopamine transporter.
5-HT2A Receptor - Gq-Coupled Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Signaling Cascade:
-
Agonist Binding: A phenethylamine or tryptamine agonist binds to the 5-HT2A receptor.
-
Gq Activation: The receptor activates the Gαq protein, causing it to exchange GDP for GTP.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of cellular responses, including the modulation of neuronal excitability, which is thought to contribute to the psychedelic experience.
5-HT2A Receptor Gq Signaling Pathway
Caption: Simplified Gq signaling cascade of the 5-HT2A receptor.
Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is another important GPCR that is activated by phenethylamine and its derivatives.[17] It acts as a modulator of monoamine neurotransmission.
Signaling and Effects:
-
Gs and Gq Coupling: TAAR1 can couple to both Gαs and Gαq proteins, leading to increases in cAMP and intracellular calcium, respectively.[18]
-
Modulation of Transporter Function: TAAR1 activation can lead to the phosphorylation and internalization of DAT, reducing dopamine reuptake.[19][20]
-
Interaction with Dopamine D2 Receptors: TAAR1 can form heterodimers with dopamine D2 receptors, modulating their signaling.[19][20]
TAAR1 Signaling Pathways
Caption: Overview of TAAR1 signaling pathways.
Conclusion
The bioactivity of phenethylamines and related pharmacophores is a testament to the profound influence of chemical structure on pharmacological function. Subtle modifications to the phenethylamine scaffold can dramatically alter a compound's affinity and efficacy at various monoamine transporters and GPCRs, leading to a diverse range of effects from CNS stimulation to psychedelic experiences. A thorough understanding of these structure-activity relationships, underpinned by robust quantitative in vitro data, is essential for the continued development of novel and selective agents for the treatment of neuropsychiatric disorders. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field.
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Wang, X., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. (2023). Frontiers in Molecular Neuroscience. [Link]
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An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC. (2015). Journal of Neuroscience Methods. [Link]
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van der Meijden, M. J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 44(1), 273–280. [Link]
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Wang, X., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). National Center for Biotechnology Information. [Link]
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Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. (2024). MDPI. [Link]
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Wikipedia. (n.d.). Dopamine transporter. [Link]
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TAAR1 - Trace amine-associated receptor 1 - Homo sapiens (Human) | UniProtKB | UniProt. (2001). UniProt. [Link]
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(PDF) Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). ResearchGate. [Link]
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de la Torre, R., et al. (2011). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 215(3), 577–588. [Link]
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TAAR signal transduction pathways. (n.d.). ResearchGate. [Link]
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Wang, X., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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METHOD FOR IMAGING NEUROTRANSMITTERS IN VITRO AND IN VIVO USING FUNCTIONALIZED CARBON NANOTUBES. (n.d.). UC Berkeley. [Link]
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Functions and regulatory mechanisms of Gq-signaling pathways. (2009). SciSpace. [Link]
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TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. (2018). Frontiers in Pharmacology. [Link]
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Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. (2015). National Institutes of Health. [Link]
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5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). DiscoverX. [Link]
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GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. [Link]
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Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. (2007). ResearchGate. [Link]
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Radioligand binding assays for human 5-HT2A receptor. (n.d.). EMBL-EBI. [Link]
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Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
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Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
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A Guide to the Purity Assessment of 4-(2-Phenylethyl)aniline: A Comparative Analysis Against a Certified Reference Standard
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison for assessing the purity of a batch of 4-(2-Phenylethyl)aniline against a certified reference standard (CRS). We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed experimental protocols, and present comparative data to offer a comprehensive framework for purity validation.
The structural simplicity of 4-(2-Phenylethyl)aniline, a substituted aromatic amine, belies the potential for a complex impurity profile arising from its synthesis and degradation pathways.[1] Therefore, a multi-pronged analytical approach is not just recommended, but essential for a thorough characterization.
The Gold Standard: The Certified Reference Standard
A Certified Reference Standard is a highly characterized material with established purity and associated uncertainty, providing a definitive benchmark for analytical measurements.[2] For this guide, we will consider a hypothetical CRS of 4-(2-Phenylethyl)aniline with the following specifications:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 99.9% |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and MS |
| CAS Number | 13024-49-2[3] |
| Molecular Formula | C₁₄H₁₅N[4] |
| Molecular Weight | 197.27 g/mol [3] |
The use of a CRS is foundational to establishing the accuracy and traceability of the purity assessment of the test sample.
The Test Sample: A Case Study
We will be evaluating a representative laboratory batch of 4-(2-Phenylethyl)aniline to determine its purity profile in direct comparison to the CRS. The primary objective is to identify and quantify any impurities present.
A Multi-Detector Approach: Orthogonal Analytical Techniques
To ensure a comprehensive and robust purity assessment, a combination of orthogonal analytical techniques is employed. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.[5][6] The chosen techniques are:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A cornerstone for separating and quantifying non-volatile organic impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the detection of volatile and semi-volatile organic impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for a specific reference standard for each impurity.[8][9]
Caption: Workflow for the comprehensive purity assessment of 4-(2-Phenylethyl)aniline.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a mobile and a stationary phase. For aromatic amines, reversed-phase HPLC is a common and effective method.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1200 Series HPLC system or equivalent, equipped with a diode array detector (DAD).[10]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample and CRS in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.
-
Comparative HPLC Data
| Compound | Retention Time (min) - CRS | Retention Time (min) - Test Sample | Area % - Test Sample |
| 4-(2-Phenylethyl)aniline | 10.2 | 10.2 | 99.75 |
| Impurity A | - | 8.5 | 0.15 |
| Impurity B | - | 11.8 | 0.10 |
The HPLC analysis of the test sample reveals the presence of two minor impurities, designated as Impurity A and Impurity B, which are absent in the chromatogram of the CRS. The purity of the main component in the test sample is determined to be 99.75% by area normalization.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[11][12] It is particularly well-suited for the analysis of volatile and semi-volatile compounds that may not be readily detected by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 280 °C.
-
Hold for 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the test sample and CRS in dichloromethane.
-
Comparative GC-MS Data
| Compound | Retention Time (min) - CRS | Retention Time (min) - Test Sample | Key Mass Fragments (m/z) - Test Sample | Identification |
| 4-(2-Phenylethyl)aniline | 15.8 | 15.8 | 197, 106, 91 | 4-(2-Phenylethyl)aniline |
| Impurity C | - | 12.1 | 105, 77, 51 | Benzyl cyanide (tentative) |
The GC-MS analysis confirms the identity of the main peak as 4-(2-Phenylethyl)aniline based on its mass spectrum. A small, early-eluting peak, Impurity C, is detected in the test sample and tentatively identified as benzyl cyanide, a potential precursor from certain synthetic routes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is an unparalleled technique for the elucidation of molecular structure.[13][14] Both ¹H and ¹³C NMR are used to confirm the identity of the main component and to detect and structurally characterize any impurities present at sufficient levels.
Experimental Protocol: NMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the test sample and CRS in 0.7 mL of CDCl₃.
-
Comparative ¹H NMR Data (Key Signals)
| Chemical Shift (ppm) - CRS | Chemical Shift (ppm) - Test Sample | Multiplicity | Integration | Assignment |
| 7.30-7.15 | 7.30-7.15 | m | 5H | Phenyl-H |
| 7.00 | 7.00 | d | 2H | Aniline-H (ortho to NH₂) |
| 6.65 | 6.65 | d | 2H | Aniline-H (meta to NH₂) |
| 3.60 | 3.60 | br s | 2H | -NH₂ |
| 2.85 | 2.85 | t | 2H | -CH₂-Ph |
| 2.80 | 2.80 | t | 2H | -CH₂-Aniline |
The ¹H NMR spectrum of the test sample is virtually identical to that of the CRS, confirming the structure of 4-(2-Phenylethyl)aniline. No significant impurity signals are observed, indicating that the impurities detected by HPLC and GC-MS are below the typical NMR detection limit of ~0.1%.
Caption: Logical flow of integrating data from multiple analytical techniques.
Summary of Purity Assessment
| Analytical Technique | Purity of Main Component | Impurities Detected |
| HPLC-UV | 99.75% | Impurity A (0.15%), Impurity B (0.10%) |
| GC-MS | > 99.5% (estimated) | Impurity C (trace) |
| NMR | > 99% (estimated) | None detected |
The combination of these orthogonal techniques provides a high degree of confidence in the purity assessment of the 4-(2-Phenylethyl)aniline test sample. The overall purity is determined to be approximately 99.75%, with the presence of three minor impurities identified and quantified (or estimated).
Conclusion
The rigorous purity assessment of a chemical entity like 4-(2-Phenylethyl)aniline is a critical, multi-faceted process that cannot rely on a single analytical technique. By employing a combination of HPLC, GC-MS, and NMR, and comparing the results to a certified reference standard, a comprehensive and reliable purity profile can be established. This guide has demonstrated the importance of this orthogonal approach, providing the necessary detail for researchers and drug development professionals to implement similar robust validation protocols in their own laboratories. The principles of this self-validating system, grounded in authoritative analytical science, ensure the integrity of downstream research and development activities.
References
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U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Technology Networks. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, synthesis and structural characterization of process related and degradation impurities of acrivastine and validation of HPLC method. Retrieved from [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Phenylethyl)aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-Methyl-4-(2-phenylethyl)aniline. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(2-PHENYLETHYL)ANILINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
National Library of Medicine. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Phenylethynyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]
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Comparative Fragmentation Dynamics of 4-(2-Phenylethyl)aniline: A Guide to Structural Elucidation and Isomer Differentiation
Audience: Senior Analytical Chemists, DMPK Scientists, and Impurity Profiling Specialists.[1][2] Context: Mass spectrometric characterization of 4-(2-Phenylethyl)aniline (CAS: 13024-49-2), a structural analog often encountered as a pharmaceutical intermediate or metabolite.[1][2]
Executive Summary
In the analysis of diarylalkanes, 4-(2-Phenylethyl)aniline (4-PEA) presents a classic case study in charge localization kinetics.[1][2] Unlike simple alkylbenzenes, 4-PEA contains two competing aromatic systems separated by an ethyl bridge: an unsubstituted phenyl ring and an electron-rich aniline ring.[1][2]
This guide compares the fragmentation behavior of 4-PEA against its structural isomer,
Mechanistic Insight: The "Battle for the Charge"
The fragmentation of 4-PEA (
The Ethyl Bridge Cleavage
The weakest bond in the molecule is the C-C bond between the two methylene groups of the ethyl bridge. Cleavage here yields two potential outcomes:
-
Path A (Dominant): Formation of the 4-aminobenzyl cation (
106) and a neutral benzyl radical.[1][2] -
Path B (Minor): Formation of the benzyl cation (
91, rearranging to tropylium) and a neutral 4-aminobenzyl radical.[1][2]
Because the amino group (-NH2) is a strong electron donor, it significantly stabilizes the carbocation on the aniline ring via resonance. Consequently, the IE of the aminobenzyl fragment is lower than that of the unsubstituted benzyl fragment, making Path A the thermodynamically favored route.
Visualization of Fragmentation Pathways[3][4][5]
Figure 1: Competitive fragmentation pathways of 4-(2-Phenylethyl)aniline.[1][2] Green path indicates the thermodynamically favored route due to resonance stabilization by the amine.
Comparative Analysis: Isomer Differentiation
A critical challenge in synthesis is distinguishing 4-PEA from its isomer,
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | 4-(2-Phenylethyl)aniline (Target) | Mechanistic Differentiator | |
| Molecular Ion ( | Both stable, but | ||
| Base Peak | Crucial Distinction: In 4-PEA, 106 is | ||
| Secondary Ions | Ratio of 106:91 is typically higher in 4-PEA due to direct benzylic stabilization.[1][2] | ||
| Diagnostic Low Mass | Not diagnostic.[1][2] | ||
| Negligible | Prominent | The |
Method Selection: EI vs. ESI-MS/MS[1][2]
-
Choose EI (GC-MS) when performing impurity profiling or library matching.[1][2] The "fingerprint" provided by the 106/91 ratio is reproducible and library-searchable (NIST).[2]
-
Choose ESI (LC-MS/MS) when analyzing biological matrices (plasma/urine) where sensitivity is paramount.[1][2] In ESI, the
(198) is formed. CID fragmentation will mirror EI but requires optimization of Collision Energy (CE).[1][2]
Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Use this protocol for purity analysis and isomer differentiation.[1][2]
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Derivatization (Optional but Recommended): To sharpen peak shape and shift mass, add 50
L Trifluoroacetic Anhydride (TFAA).[1][2] Incubate at 60°C for 30 mins. Note: This shifts Parent to 293, altering the fragmentation map. -
GC Parameters:
-
MS Parameters:
-
Validation Check: The Signal-to-Noise (S/N) ratio for the
197 peak must exceed 10:1. Verify the presence of the 106 base peak.[1][2]
Protocol B: LC-MS/MS Quantitative Workflow
Use this protocol for DMPK/metabolite studies.[1][2]
-
Mobile Phase:
-
Gradient: 5% B (0-1 min)
95% B (1-6 min). -
MS Source (ESI+):
-
MRM Transitions (Multiple Reaction Monitoring):
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-(2-Phenylethyl)aniline. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83054, 4-(2-Phenylethyl)aniline. PubChem.[1][2][3] [Link][1][2]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text validating Stevenson's Rule and Benzylic cleavage mechanisms).
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
